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4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde Documentation Hub

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  • Product: 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde

Core Science & Biosynthesis

Foundational

Bifunctional 1,2,3-Triazole Scaffolds in Drug Discovery: Orthogonal Functionalization of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde

Executive Summary & Strategic Value In modern hit-to-lead optimization, the ability to rapidly and predictably explore chemical space around a privileged scaffold is paramount. The 1,2,3-triazole core is widely recognize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In modern hit-to-lead optimization, the ability to rapidly and predictably explore chemical space around a privileged scaffold is paramount. The 1,2,3-triazole core is widely recognized for its robust metabolic stability and its utility as an exceptional bioisostere for trans-amide bonds[1]. However, standard click-chemistry (CuAAC) typically yields 1,4-disubstituted triazoles, leaving the C5 position unsubstituted and limiting the three-dimensional complexity of the resulting library.

To overcome this, bifunctional building blocks like 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde (CAS 2060029-09-4) have emerged as premium starting materials[2]. This highly functionalized heterocycle offers orthogonal reactivity at the C4 and C5 positions, allowing researchers to sequentially install diverse pharmacophores. This technical guide details the mechanistic logic, physicochemical profiling, and self-validating experimental protocols required to harness this molecule effectively.

Physicochemical Profiling

Understanding the baseline properties of CAS 2060029-09-4 is critical for predicting its behavior in both organic solvents during synthesis and aqueous media during biological assays.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde
CAS Registry Number 2060029-09-4
Molecular Formula C₅H₆BrN₃O
Molecular Weight 204.03 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (3 Nitrogen, 1 Oxygen)
Rotatable Bonds 2
Topological Polar Surface Area (TPSA) 47.9 Ų

Mechanistic Logic: The Principle of Orthogonal Reactivity

The core synthetic strategy for this molecule relies on the differential electrophilicity of its two reactive sites.

  • The C5-Carbaldehyde (High Electrophilicity): The formyl group is highly susceptible to nucleophilic attack. Synthesis and functionalization of triazole-5-carbaldehydes have been established as critical pathways for generating complex heterocyclic systems, such as azapurines[3].

  • The C4-Bromide (Palladium-Susceptible): The bromide is relatively inert to mild nucleophiles but highly reactive towards Pd(0) oxidative addition.

The Causality of Sequence: Why must we functionalize the C5-aldehyde before the C4-bromide? If a palladium-catalyzed cross-coupling is attempted directly on the starting material, the free aldehyde can coordinate with the palladium species, leading to off-target decarbonylation or severe catalyst poisoning. Furthermore, primary amines used as ligands or bases in cross-coupling can prematurely form Schiff bases with the aldehyde. Therefore, the self-validating sequence dictates capping the aldehyde (e.g., via reductive amination or Wittig olefination) under mild conditions[4] prior to engaging the C4-bromide in high-temperature cross-coupling.

Logical Workflow Visualization

The following diagram illustrates the validated sequence for orthogonally functionalizing this scaffold.

G Start 4-Bromo-1-ethyl-1H-1,2,3-triazole- 5-carbaldehyde (CAS 2060029-09-4) Step1 Step 1: C5-Reductive Amination (NaBH(OAc)3, Amine) Start->Step1 Selectively addresses highly electrophilic aldehyde Inter Intermediate: C5-Aminated 4-Bromo-1,2,3-triazole Step1->Inter Capping C5 prevents Pd-catalyst poisoning Step2 Step 2: C4-Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Inter->Step2 Oxidative addition at C4-Br Final Final Lead Compound: 1,4,5-Trisubstituted Triazole Step2->Final Cross-coupling yields target scaffold

Orthogonal functionalization workflow for CAS 2060029-09-4.

Self-Validating Experimental Protocols

As an application scientist, I emphasize protocols that build in their own quality control. The following methodologies are designed to be self-validating, ensuring that each step is confirmed before proceeding.

Protocol A: C5-Functionalization via Reductive Amination

Reductive amination or direct reduction of the C5-carbaldehyde is a standard protocol to stabilize the molecule[5].

Reagents:

  • 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • 1,2-Dichloroethane (DCE) (0.2 M)

  • Glacial Acetic Acid (1.0 eq)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the triazole carbaldehyde and the amine in anhydrous DCE. Add glacial acetic acid. Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to accelerate nucleophilic attack by the amine. DCE is chosen over dichloromethane (DCM) because its higher boiling point allows for gentle heating if the amine is sterically hindered.

  • Reduction: After stirring for 2 hours at room temperature, add NaBH(OAc)₃ portion-wise. Causality: NaBH(OAc)₃ is explicitly selected over NaBH₄ because its electron-withdrawing acetate groups attenuate its reducing power. It will selectively reduce the transient iminium ion without prematurely reducing any unreacted starting carbaldehyde to an alcohol.

  • Self-Validation Check: Pull a 10 µL aliquot, dilute in LC-MS grade MeCN, and analyze. The disappearance of the starting material mass (m/z 204 [M+H]⁺) and the appearance of the product mass confirms complete reduction. Do not proceed to quench until starting material is <5%.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: C4-Functionalization via Suzuki-Miyaura Cross-Coupling

Once the C5 position is capped, the C4-bromide is primed for palladium-catalyzed cross-coupling.

Table 2: Catalyst Optimization for C4-Bromo Triazole Cross-Coupling

Catalyst SystemBaseSolvent SystemYield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O35%Severe catalyst deactivation via N-chelation.
Pd(OAc)₂ / SPhosK₃PO₄Toluene55%Sluggish oxidative addition; incomplete conversion.
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 92% Bidentate ligand prevents triazole coordination; clean conversion.

Reagents:

  • C5-Aminated 4-Bromo-1,2,3-triazole intermediate (1.0 eq)

  • Arylboronic Acid (1.5 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • K₂CO₃ (3.0 eq)

  • 1,4-Dioxane / H₂O (4:1 v/v) (0.1 M)

Step-by-Step Methodology:

  • Degassing: Combine the triazole intermediate, arylboronic acid, and K₂CO₃ in a Schlenk flask containing the Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active catalytic species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Causality: The bidentate dppf ligand is mandatory. The 1,2,3-triazole core contains multiple nitrogen atoms capable of chelating palladium. The dppf ligand tightly coordinates the Pd center, preventing competitive chelation and subsequent catalyst poisoning by the triazole substrate.

  • Reaction: Heat the mixture to 90°C for 12 hours. The biphasic solvent system is critical: water dissolves the inorganic base to generate the reactive boronate complex, while dioxane keeps the organic triazole intermediate in solution, enabling phase-boundary transmetalation.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The C4-bromo intermediate will appear as a distinct UV-active spot. Complete consumption of this spot indicates successful transmetalation and reductive elimination.

  • Workup: Filter through a pad of Celite to remove palladium black, partition between EtOAc and water, and purify via flash chromatography.

References

  • Science of Synthesis. "Product Class 13: 1,2,3-Triazoles". Source: Thieme Connect. URL:[Link]

  • Albert, A., et al. "v-Triazolo[4,5-d]pyrimidines (8-azapurines). Part XIV. Synthesis of 6-unsubstituted 8-azapurines from ring N-alkylated 4-amino-1,2,3-tri-azole-5-carbaldehydes". Source: RSC Publishing. URL: [Link]

  • Pokhodylo, N. T., et al. "Synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde". Source: CyberLeninka. URL: [Link]

  • "US8742097B2 - Triazole compounds I". Source: Google Patents.

Sources

Exploratory

solubility of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde in organic solvents

Solubility Profiling and Solvent Optimization for 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde: A Technical Guide Executive Summary The compound 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde (CAS: 2060029-09-4) is...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profiling and Solvent Optimization for 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde: A Technical Guide

Executive Summary

The compound 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde (CAS: 2060029-09-4) is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry, click chemistry (CuAAC), and advanced materials synthesis[1]. Because its structural motifs encompass both highly polar hydrogen-bond acceptors and lipophilic halogens, its solubility profile in organic solvents is complex. This whitepaper provides a comprehensive, mechanistically grounded guide to predicting, determining, and optimizing the solubility of this specific triazole derivative for downstream synthetic and analytical workflows.

Structural Causality: Deconstructing the Solvation Profile

To accurately predict the solubility of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde, one must analyze the thermodynamic interactions dictated by its functional groups. Solvation is not a random occurrence; it is a causal thermodynamic process driven by the minimization of the system's free energy through matching intermolecular forces.

  • 1,2,3-Triazole Core: The parent 1,2,3-triazole ring is an aromatic system characterized by a remarkably large dipole moment (approx. 5 Debye). It acts predominantly as a strong hydrogen-bond acceptor and a ligand for metal ions[2]. This drives high affinity for polar aprotic solvents.

  • 5-Carbaldehyde Group: The aldehyde moiety introduces an additional permanent dipole and acts as a secondary hydrogen-bond acceptor, further increasing the molecule's requirement for solvents with high polarity parameters (

    
    ).
    
  • 4-Bromo Substituent: The heavy halogen atom significantly increases the molecule's polarizability and overall lipophilicity[3]. This structural feature enhances dispersive interactions (

    
    ), making halogenated solvents highly effective, while simultaneously restricting solubility in highly polar protic environments (like water) due to hydrophobic bulk.
    
  • 1-Ethyl Group: This short aliphatic chain provides a localized hydrophobic patch. While it slightly improves solubility in moderately non-polar organic solvents compared to a methyl derivative, it is insufficient to overcome the massive dipole of the triazole core, rendering the compound insoluble in pure aliphatic hydrocarbons (e.g., hexanes).

G Compound 4-Bromo-1-ethyl-1H- 1,2,3-triazole-5-carbaldehyde Triazole 1,2,3-Triazole Core (High Dipole Moment) Compound->Triazole Aldehyde 5-Carbaldehyde (H-Bond Acceptor) Compound->Aldehyde Bromine 4-Bromo (Polarizability) Compound->Bromine Ethyl 1-Ethyl (Hydrophobic) Compound->Ethyl PolarAprotic High Solubility (DMF, DMSO, DCM) Triazole->PolarAprotic Dipole-Dipole Aldehyde->PolarAprotic Dipole-Dipole Protic Moderate Solubility (MeOH, EtOH) Aldehyde->Protic H-Bonding NonPolar Low Solubility (Hexane, Heptane) Bromine->NonPolar Dispersion Ethyl->Protic Steric/Hydrophobic Ethyl->NonPolar Dispersion

Caption: Structural motifs of the triazole derivative and their causal influence on solvent compatibility.

Predictive Solubility Matrix (Hansen Space)

Using the principles of Hansen Solubility Parameters (HSP)[4], we can construct a predictive matrix. For a solute to dissolve, the dispersion (


), polar (

), and hydrogen-bonding (

) parameters of the solvent must closely align with those of the solute.
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High (>100 mg/mL)Excellent match for the high

of the triazole/aldehyde without competing protic disruption.
Halogenated Dichloromethane (DCM), ChloroformHigh (~50-100 mg/mL)Strong

alignment with the 4-bromo substituent and ethyl group; sufficient polarity to solvate the core.
Ethers / Esters Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)Moderate to High Good hydrogen-bond accepting capability; EtOAc serves as an excellent solvent for chromatographic purification.
Polar Protic Methanol (MeOH), Ethanol (EtOH)Moderate (<20 mg/mL)H-bonding occurs with the triazole nitrogens, but the hydrophobic bulk of the bromo/ethyl groups resists complete solvation.
Non-Polar Aliphatic Hexane, HeptaneVery Low (<1 mg/mL)Severe thermodynamic mismatch. The lack of solvent polarity cannot overcome the strong dipole-dipole interactions of the crystal lattice.

Empirical Validation: The Isothermal Shake-Flask Protocol

Predictive models must be empirically validated before scaling up reactions or formulations. The "shake-flask" method, originally formalized by Higuchi and Connors[5], remains the gold standard for determining true thermodynamic equilibrium solubility.

The following protocol is designed as a self-validating system . By measuring the concentration at two distinct time points, the system internally proves that thermodynamic equilibrium has been achieved, eliminating false-low readings caused by kinetic dissolution delays.

Step-by-Step Methodology
  • Preparation of the Saturated System:

    • Weigh an excess amount of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde (e.g., 50 mg) into a 5 mL amber glass vial. Causality: An excess solid phase is an absolute thermodynamic requirement to ensure the chemical potential of the solid equals that of the dissolved solute.

    • Add exactly 1.0 mL of the target organic solvent (e.g., DCM or EtOAc).

    • Seal the vial hermetically with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the calculated solubility.

  • Isothermal Equilibration:

    • Submerge the vial in a temperature-controlled orbital shaker bath set to exactly 25.0 °C (± 0.1 °C). Agitate at 150 RPM.

    • Allow the system to equilibrate for a minimum of 48 hours.

  • Isothermal Phase Separation (Critical Step):

    • Causality: Phase separation must occur at the exact same temperature as equilibration. If a saturated solution at 25 °C is centrifuged in a cold rotor (e.g., 4 °C), the sudden temperature drop will drastically reduce solubility, causing micro-precipitation and yielding artificially low concentration data.

    • Transfer the suspension to a pre-warmed microcentrifuge tube and centrifuge at 10,000 RPM for 10 minutes at 25.0 °C to pellet the undissolved solid.

  • Self-Validating Sampling & Quantification:

    • T1 (48 hours): Carefully extract 100 µL of the clear supernatant. Immediately dilute it in a compatible analytical solvent (e.g., Acetonitrile) by a factor of 1:100 to prevent crystallization.

    • T2 (72 hours): Repeat the sampling process from the original vial.

    • Analyze both samples via UV-Vis spectrophotometry (monitoring the extended conjugation of the triazole-aldehyde system) or HPLC against a pre-established calibration curve.

    • Validation Check: If the concentration difference between T1 and T2 is < 2%, thermodynamic equilibrium is validated.

G Start 1. Preparation Excess Solute + Solvent Incubate 2. Equilibration Isothermal Shaking (24-72h) Start->Incubate Sealed Flask Separate 3. Phase Separation Isothermal Centrifugation Incubate->Separate Constant Temp Analyze 4. Quantification HPLC or UV-Vis Analysis Separate->Analyze Supernatant Extraction Result 5. Determination Calculate Thermodynamic Solubility Analyze->Result Calibration Curve

Caption: Step-by-step workflow for determining thermodynamic solubility via the isothermal shake-flask method.

Strategic Solvent Selection for Downstream Applications

Understanding the solubility profile of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde allows researchers to strategically manipulate its phase behavior for specific applications:

  • Reaction Optimization (Cross-Coupling & Functionalization): For reactions involving the 4-bromo position (e.g., Suzuki-Miyaura or Sonogashira couplings) or the 5-carbaldehyde position (e.g., reductive aminations), DMF and DMSO are the optimal choices. They provide complete solvation of the triazole while simultaneously stabilizing transition metal catalysts[3].

  • Anti-Solvent Crystallization: To purify the compound without utilizing resource-heavy column chromatography, a binary solvent system is highly effective. The compound can be dissolved in a minimal volume of a "good solvent" (e.g., Ethyl Acetate or DCM ) at slightly elevated temperatures. Slow, dropwise addition of an "anti-solvent" (e.g., Hexanes ) forces the system out of the solubility sphere, inducing controlled nucleation and yielding high-purity crystalline product.

References

  • Shi, Y., et al. (2021). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Polymers, 13(10), 1593. Retrieved from[Link]

  • Abbott, S. (2015). Hansen Solubility Parameters in Practice. Retrieved from[Link]

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation. (Referenced via PMC application study). Retrieved from[Link]

  • Dheer, D., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology, 13, 864286. Retrieved from[Link]

Sources

Foundational

safety data sheet (SDS) for 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde

An In-depth Technical Guide to the Safe Handling of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde Foreword: A Proactive Approach to Laboratory Safety As a Senior Application Scientist, my experience has shown that tru...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde

Foreword: A Proactive Approach to Laboratory Safety

As a Senior Application Scientist, my experience has shown that true laboratory safety transcends mere compliance with a checklist. It is a mindset rooted in a deep, predictive understanding of a molecule's character. The compound at hand, 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde, is a specialized research chemical for which a specific, official Safety Data Sheet (SDS) may not be readily available. This guide, therefore, is constructed as a proactive risk assessment, synthesizing data from structurally analogous compounds to provide a robust framework for its safe handling. We will move beyond simply listing hazards to explain the why—the chemical reasoning that underpins each safety recommendation—empowering you, the research professional, to work with confidence and foresight.

Section 1: Chemical Profile and Inferred Hazard Assessment

4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde is a trifunctional heterocyclic compound. Its safety profile is dictated by the interplay of three key moieties: the aromatic 1,2,3-triazole ring, the reactive aldehyde group, and the bromine substituent. The 1,2,3-triazole core is a common scaffold in medicinal chemistry, known for its diverse biological activities[1][2]. The aldehyde group is a key synthetic handle but also a source of reactivity, while the bromination adds halogen-specific considerations.

Based on a comprehensive analysis of similar structures—including brominated heterocycles and triazole aldehydes—we can infer the following hazard classifications.[3][4][5][6]

Table 1: Inferred GHS Hazard Classification

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed!
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation!
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation!
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation!

The following diagram visually links the chemical structure to these primary, inferred hazards.

G1 cluster_chem Chemical Structure & Core Hazards cluster_hazards chem 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde h315 H315 Causes skin irritation chem->h315 h319 H319 Causes serious eye irritation chem->h319 h335 H335 May cause respiratory irritation chem->h335 h302 H302 Harmful if swallowed chem->h302

Figure 1: Inferred primary hazards associated with the compound's structure.

Section 2: Core Safety Principles & Risk Mitigation

Understanding the chemical causality behind each hazard is critical for effective risk mitigation. The warnings in Table 1 are not arbitrary; they are direct consequences of the molecule's functional groups.

Causality Behind Experimental Choices:

  • Respiratory Irritation (H335): The aldehyde functional group and the potential for the compound to be a fine, dispersible solid are the primary drivers for this hazard. Aldehydes are known irritants to the mucous membranes of the respiratory tract. Therefore, all manipulations must be performed in a certified chemical fume hood to prevent inhalation.[6]

  • Skin and Eye Irritation (H315, H319): Brominated aromatic compounds and aldehydes are frequently irritants upon contact.[3][4][6] The reactivity of the aldehyde group with biological macromolecules (proteins, etc.) on the skin and in the eyes necessitates robust barrier protection.

  • Hazardous Decomposition: In the event of a fire, thermal decomposition can release toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen bromide (HBr). Firefighting should only be conducted with appropriate self-contained breathing apparatus.

Engineering Controls & Personal Protective Equipment (PPE)

A self-validating safety protocol relies on a multi-layered defense system where engineering controls are primary and PPE is the essential final barrier.

  • Primary Engineering Control: Chemical Fume Hood. All work, from weighing to dissolution and reaction setup, must occur within a properly functioning chemical fume hood. This is non-negotiable and protects against the primary inhalation route of exposure.

  • Secondary Engineering Control: Proximity to Safety Equipment. Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Table 2: Recommended Personal Protective Equipment (PPE)

ProtectionSpecificationRationale and Field Insight
Hand Nitrile Gloves (inspect prior to use)Standard for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves like butyl rubber. Always wash hands thoroughly after removing gloves.[4]
Eye/Face Safety Goggles with Side Shields & Face ShieldGoggles are mandatory to prevent splashes from reaching the eyes.[4] A face shield should be worn over goggles when handling larger quantities (>1g) or during procedures with a higher risk of splashing (e.g., quenching a reaction).
Body Flame-Resistant Laboratory CoatProtects skin and personal clothing from minor spills and contamination. Must be kept fully fastened.
Respiratory NIOSH/MSHA-approved respiratorRequired only if engineering controls fail or for emergency response. For routine handling, the fume hood is the appropriate control.
Storage and Incompatibilities

Proper storage prevents degradation and hazardous reactions.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Incompatible Materials: The aldehyde group is susceptible to oxidation and reaction with nucleophiles. Keep this compound segregated from:

    • Strong oxidizing agents

    • Strong bases

    • Amines and strong reducing agents

Section 3: Standard Operating Procedure (SOP) for Laboratory Handling

This workflow is designed to minimize exposure and ensure procedural safety from receipt of the compound to its use in a reaction.

G2 cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_ppe 1. Don Full PPE (Lab Coat, Goggles, Gloves) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_setup 3. Assemble All Glassware & Reagents in Hood prep_hood->prep_setup handle_weigh 4. Weigh Compound into Tared Reaction Vessel prep_setup->handle_weigh handle_dissolve 5. Add Solvent via Syringe or Cannula & Dissolve handle_weigh->handle_dissolve handle_react 6. Proceed with Reaction Under Inert Atmosphere if Required handle_dissolve->handle_react clean_quench 7. Quench & Decontaminate All Equipment handle_react->clean_quench clean_waste 8. Dispose of Waste in Labeled Halogenated Waste clean_quench->clean_waste clean_wash 9. Remove PPE & Wash Hands Thoroughly clean_waste->clean_wash

Figure 2: Step-by-step workflow for safe laboratory handling.

Detailed Protocol Steps:

  • Preparation:

    • Step 1.1: Before entering the lab, don the required PPE as detailed in Table 2.

    • Step 1.2: Confirm the fume hood has a current certification and is drawing correctly (e.g., via tissue test or airflow monitor).

    • Step 1.3: Prepare your workspace inside the hood. Ensure all necessary glassware, solvents, and other reagents are present to avoid leaving the controlled workspace mid-procedure.

  • Handling (inside the fume hood):

    • Step 2.1: To avoid creating airborne dust, carefully uncap the container. Use a spatula to transfer the solid into a tared, grounded reaction vessel on a balance inside the hood. Do not weigh this material on an open bench.

    • Step 2.2: Add the desired solvent slowly to the solid to prevent splashing. Use a syringe or cannula for liquid transfers. Gently swirl or stir to dissolve.

    • Step 2.3: Once the compound is in solution, it is generally less of an inhalation hazard. Proceed with your planned chemical transformation.

  • Cleanup and Disposal:

    • Step 3.1: All glassware that has come into contact with the compound must be decontaminated. A rinse with an appropriate solvent (e.g., ethanol or acetone), collected into a waste container, is typically sufficient before washing.

    • Step 3.2: Dispose of all waste, including contaminated consumables (gloves, paper towels, pipette tips), into a clearly labeled, sealed container for halogenated organic waste . Do not mix with other waste streams.

    • Step 3.3: After all work is complete and the area is clean, remove your lab coat and gloves. Remove goggles last. Immediately proceed to wash hands and forearms thoroughly with soap and water.

Section 4: Emergency Response & Decontamination

In the event of an accidental release or exposure, a clear and logical response is paramount.

G3 cluster_spill Spill Response cluster_exposure Personal Exposure node_action node_action start Emergency Event spill_assess Assess Spill Size (Minor vs. Major) start->spill_assess exp_remove Remove Contaminated Clothing start->exp_remove spill_evac Evacuate Immediate Area Alert Colleagues spill_minor Minor Spill: Cover with Absorbent (e.g., Vermiculite) spill_assess->spill_minor < 100mg spill_major Major Spill: Contact EH&S Immediately spill_assess->spill_major > 100mg spill_clean Clean Area, Place Debris in Halogenated Waste spill_minor->spill_clean exp_skin Skin Contact: Wash with Soap & Water for 15 minutes exp_remove->exp_skin exp_eyes Eye Contact: Rinse at Eyewash Station for 15 minutes exp_remove->exp_eyes exp_inhale Inhalation: Move to Fresh Air exp_remove->exp_inhale exp_seek Seek Immediate Medical Attention exp_skin->exp_seek exp_eyes->exp_seek exp_inhale->exp_seek

Figure 3: Decision tree for emergency response actions.

First-Aid Measures:

  • Inhalation: Immediately move the affected person to fresh air. If they feel unwell or have difficulty breathing, call for medical assistance.[6]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[7]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or physician immediately.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Bromoindole-3-carboxaldehyde.

  • Krasavin, M., et al. (n.d.). Formation of substituted 1,2,3-triazole-5-carbaldehyde oximes. ResearchGate.

  • PubChem. (n.d.). 4-Bromo-1-methyl-1H-1,2,3-triazole. National Center for Biotechnology Information.

  • Sigma-Aldrich. (2025). Safety Data Sheet.

  • PMC. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents. U.S. National Library of Medicine.

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.

  • Merck. (2024). Safety Data Sheet: Bromine.

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Bromophenylacetonitrile.

  • PMC. (n.d.). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. U.S. National Library of Medicine.

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.

  • MDPI. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System.

  • Merck Millipore. (2024). Safety Data Sheet.

  • TCI Chemicals. (2025). Safety Data Sheet: 3,5-Diamino-1,2,4-triazole.

  • Echemi. (n.d.). 4,5-DIBROMO-1H-1,2,3-TRIAZOLE Safety Data Sheets.

  • Royal Society of Chemistry. (2024). 1,2,3-Triazol-5-ylidene- vs. 1,2,3-triazole-based tricarbonylrhenium(i) complexes. Dalton Transactions.

  • Fisher Scientific. (2025). Safety Data Sheet: 3,5-Dibromo-1H-1,2,4-triazole.

  • ChemicalBook. (2025). 4,5-DIBROMO-1H-1,2,3-TRIAZOLE - Safety Data Sheet.

  • AK Scientific, Inc. (n.d.). 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde Safety Data Sheet.

Sources

Foundational

1,2,3-Triazole-5-Carbaldehyde Derivatives in Medicinal Chemistry: Synthesis, Structural Dynamics, and Therapeutic Applications

Executive Summary In contemporary medicinal chemistry, the 1,2,3-triazole scaffold has emerged as a privileged pharmacophore, celebrated for its robust metabolic stability, high dipole moment, and capacity to act as a ri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the 1,2,3-triazole scaffold has emerged as a privileged pharmacophore, celebrated for its robust metabolic stability, high dipole moment, and capacity to act as a rigid bioisostere for amide bonds. Among its functionalized derivatives, 1,2,3-triazole-5-carbaldehyde represents a critical synthetic hub. The highly electrophilic C5-aldehyde moiety serves as a versatile anchor for divergent derivatization—enabling the synthesis of oximes, Schiff bases, and chalcones that exhibit profound biological activities ranging from potent antioxidant effects to highly selective neuro-modulation. This whitepaper explores the structural dynamics, field-proven synthetic methodologies, and structure-activity relationships (SAR) of 1,2,3-triazole-5-carbaldehyde derivatives.

Chemical Space & Structural Dynamics

The utility of 1,2,3-triazoles is deeply intertwined with their stereochemical and electronic properties. Unsubstituted 1,2,3-triazoles exist in a dynamic tautomeric equilibrium between 1H, 2H, and 3H forms, which historically complicated NMR assignments and structural validation[1]. However, the advent of regioselective synthesis (such as Click Chemistry) allows for the locking of these tautomers into 1-substituted or 1,4-disubstituted architectures.

The C5 position of a 1-substituted 1H-1,2,3-triazole is uniquely acidic. The adjacent nitrogen atoms exert a strong inductive electron-withdrawing effect, rendering the C5-proton susceptible to abstraction by strong bases. Once formylated, the resulting 1,2,3-triazole-5-carbaldehyde derivatives often exist in complex conformational states. For instance, 1,2,3-triazole-5-carbaldehyde oximes can adopt multiple stereochemical conformations (E/Z isomerism) that heavily dictate their binding affinity to biological targets via hydrogen bonding, hydrophobic, and electrostatic interactions[1][2].

Synthetic Methodologies: From Core to Pharmacophore

The most authoritative and scalable method for synthesizing 1,2,3-triazole-5-carbaldehydes relies on the directed cryogenic lithiation of a pre-formed 1,4-disubstituted 1,2,3-triazole, followed by an electrophilic quench with N,N-dimethylformamide (DMF)[3][4].

Protocol: Regioselective C5-Lithiation and Formylation

This protocol represents a self-validating system; the visual cues (color changes) and thermodynamic controls dictate the success of the carbon-carbon bond formation.

Step 1: Preparation of the Substrate Solution

  • Action: Dissolve the 1,4-disubstituted-1H-1,2,3-triazole (e.g., 4-(2-fluorophenyl)-1-methyl-1H-1,2,3-triazole, 8.1 mmol) in anhydrous tetrahydrofuran (THF, 40 mL) under a strict Argon atmosphere.

  • Causality: THF acts as a weakly coordinating solvent that stabilizes the subsequent organolithium intermediate. Argon is mandatory to prevent the premature quenching of the highly basic carbanion by atmospheric moisture or oxygen.

Step 2: Cryogenic Lithiation

  • Action: Cool the reaction vessel to -75 °C to -78 °C using a dry ice/acetone bath. Dropwise, add n-butyllithium (n-BuLi, 1.6 M in hexanes, 1.2 equivalents). Stir for 1 hour.

  • Causality: The extreme cryogenic temperature is non-negotiable. At warmer temperatures, the resulting triazolyl-lithium species is prone to Dimroth-type ring fragmentation or dimerization. A successful deprotonation is self-validated by the reaction mixture transitioning to a distinct orange/deep-red hue[3].

Step 3: Electrophilic Formylation

  • Action: Introduce anhydrous DMF (1.3 equivalents) dropwise at -75 °C. Allow the mixture to stir for an additional 1 hour, maintaining the cryogenic temperature.

  • Causality: DMF acts as the formylating agent. The nucleophilic triazolyl-lithium attacks the carbonyl carbon of DMF, forming a stable tetrahedral hemiaminal intermediate. Keeping the reaction cold prevents this intermediate from collapsing prematurely, which could lead to multiple formylations or polymerization.

Step 4: Quenching and Workup

  • Action: Quench the reaction at -75 °C by slowly adding saturated aqueous ammonium chloride (NH₄Cl), then allow the mixture to warm to room temperature.

  • Causality: NH₄Cl provides a mild, buffered proton source. It neutralizes the strongly basic lithium salts and forces the collapse of the tetrahedral intermediate into the desired aldehyde without causing acid-catalyzed degradation of the triazole ring.

Step 5: Isolation

  • Action: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.

G A Azide + Alkyne (Starting Materials) B CuAAC Reaction (Regioselective 1,4-substitution) A->B Cu(I) Catalyst C 1-Substituted 1H-1,2,3-Triazole B->C High Yield D Directed Lithiation (n-BuLi, -78°C) & Formylation (DMF) C->D C5-H Deprotonation E 1,2,3-Triazole-5-carbaldehyde (Core Pharmacophore) D->E Electrophilic Quench F Derivatization (Oximes, Schiff Bases, Chalcones) E->F Nucleophilic Addition G Biological Screening (GABA-A α5, Antioxidant, Antimicrobial) F->G SAR Profiling

Workflow for the synthesis and biological evaluation of 1,2,3-triazole-5-carbaldehyde derivatives.

Biological Activity & Target Engagement

The derivatization of the C5-aldehyde yields compounds with broad-spectrum therapeutic potential.

Neurological Modulation (GABA-A α5 Receptors)

The GABA-A receptor is a pentameric ligand-gated chloride channel that mediates inhibitory neurotransmission. Receptors containing the α5 subunit are primarily localized in the hippocampus and are heavily implicated in learning and memory. Specific 1,2,3-triazole derivatives synthesized from 5-carbaldehyde precursors have demonstrated profound affinity and selectivity for the GABA-A α5 receptor[3][5]. Depending on the specific peripheral substitutions, these triazoles can act as Negative Allosteric Modulators (NAMs) to enhance cognition in neurodegenerative conditions like Alzheimer's disease, or as Positive Allosteric Modulators (PAMs) for treating cognitive impairment[5][6].

Antioxidant Efficacy

Oxidative stress is a fundamental pathology in cellular aging and oncogenesis. Recent in vitro studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay have validated that specific 1,2,3-triazole derivatives possess exceptional antioxidant capabilities. Molecular docking confirms that these derivatives selectively bind to target proteins via hydrogen bonding and hydrophobic interactions, neutralizing free radicals with efficacies rivaling standard therapeutics[2].

Table 1: Antioxidant Activity (DPPH Assay) of Select 1,2,3-Triazole Derivatives [2]

Compound DesignationStructural FeaturesInhibition (%)Reference Standard
5a Triazole-based Schiff Base / Oxime82.25Ascorbic Acid
5c Triazole-based Schiff Base / Oxime80.42Ascorbic Acid
5d Triazole-based Schiff Base / Oxime75.36Ascorbic Acid

Note: Data reflects the percentage of free radical inhibition compared to the baseline control.

Antimicrobial and Antiviral Applications

Beyond neurology and oxidative stress, the 1,2,3-triazole core acts as an effective pharmacophore against infectious diseases. Derivatives have been successfully deployed as cytomegalovirus (CMV) replication inhibitors, leveraging the triazole ring's ability to intercalate with viral polymerases and disrupt replication machinery[2].

Conclusion

The 1,2,3-triazole-5-carbaldehyde motif is far more than a synthetic intermediate; it is a gateway to vast regions of biologically active chemical space. By mastering the causality of cryogenic lithiation and subsequent electrophilic trapping, medicinal chemists can reliably access this core. Subsequent derivatization into oximes, chalcones, and complex heterocycles allows for precise tuning of Structure-Activity Relationships, yielding highly selective agents for neurological, oncological, and infectious disease targets.

References

  • SYNTHESIS, CHARACTERIZATION IN SILICO AND IN VITRO STUDY OF NEW 1,2,3TRIAZOLE DERIVATIVES AS ANTIOXIDANT AGENTS CyberLeninka[Link]

  • The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry MDPI - Magnetochemistry[Link]

  • Triazole derivatives and their use for neurological disorders (WO2012062687A1)
  • Bicyclic derivatives as gabaa a5 receptor modulators (US20210386718A1)
  • LPA ANTAGONISTS (EP3666771A1) European Patent Office / Googleapis[Link]

  • Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms UC Berkeley eScholarship[Link]

  • NAPHTHYRIDINE AND PYRIDO[3,4-c]PYRIDAZINE DERIVATIVES AS GABAA ALPHA 5 RECEPTOR MODULATORS (US20240067637A1)

Sources

Protocols & Analytical Methods

Method

reductive amination protocols for 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde

Executive Summary This guide details the chemo-selective reductive amination of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde . This specific scaffold presents a unique synthetic challenge: the simultaneous presence o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the chemo-selective reductive amination of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde . This specific scaffold presents a unique synthetic challenge: the simultaneous presence of a reactive electrophile (aldehyde) flanked by a steric block (1-ethyl group) and a chemically labile handle (4-bromine).

The protocols herein prioritize the preservation of the C4-Bromine bond, which serves as a critical "orthogonal handle" for downstream cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions). Consequently, standard hydrogenation methods (H₂/Pd) are strictly contraindicated due to the high risk of hydrodehalogenation. Instead, we utilize hydride transfer reagents—specifically Sodium Triacetoxyborohydride (STAB)—to achieve high-yield amination without compromising the halogen substituent.

Strategic Analysis: Reactivity & Chemoselectivity

The Substrate Environment

The 1,2,3-triazole ring is electron-deficient (π-excedent but acts as an electron-withdrawing group like pyridine). This makes the C5-aldehyde highly electrophilic, facilitating rapid attack by amines. However, two factors complicate the reaction:

  • Steric Congestion: The C5-aldehyde is "ortho-disubstituted" by the N1-ethyl and C4-bromo groups. This steric bulk can destabilize the tetrahedral hemiaminal intermediate, shifting the equilibrium back toward the starting materials.

  • Electronic Deactivation: While the aldehyde is reactive, the resulting imine (Schiff base) may be prone to hydrolysis. Water removal or forcing conditions are often required.

Selecting the Reducing Agent

The choice of reducing agent is the single most critical decision in this protocol.

Reducing AgentCompatibility with C4-BrSelectivity (Imine vs. Aldehyde)Recommendation
H₂ / Pd-C Critical Failure HighAVOID. Causes rapid dehalogenation (loss of Br).
NaBH₄ ModerateLowNot Recommended. Reduces aldehyde faster than imine; requires two-step procedure.
NaCNBH₃ HighHighViable. Effective but toxic (cyanide risk) and requires pH control.
STAB (NaBH(OAc)₃) Excellent Excellent PREFERRED. Mild, non-toxic, and reduces imines much faster than aldehydes.
Mechanistic Pathway & Danger Zones

The following diagram illustrates the reaction logic and potential failure points.

ReductiveAmination cluster_0 Critical Control Point: Dehydration Aldehyde 4-Bromo-1-ethyl- 1,2,3-triazole-5-CHO Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Mixing Amine Primary/Secondary Amine (R-NH2) Amine->Hemiaminal Mixing Iminium Iminium Ion (Active Species) Hemiaminal->Iminium -H2O (Acid Cat.) Iminium->Hemiaminal +H2O (Hydrolysis) Product Target Amine (Preserved Br) Iminium->Product STAB (Hydride Transfer) SideProduct Dehalogenated Byproduct Iminium->SideProduct H2/Pd (AVOID)

Figure 1: Reaction pathway highlighting the critical iminium formation step and the risk of dehalogenation if incorrect reducing agents are used.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Primary and non-hindered secondary amines.

Reagents:

  • Substrate: 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde (1.0 equiv)[1]

  • Amine: 1.1 – 1.2 equiv

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (anhydrous)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv)

Procedure:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Aldehyde (1.0 equiv) in anhydrous DCE (0.1 M concentration).

  • Imine Formation: Add the Amine (1.1 equiv).

    • Note: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

  • Acid Activation: Add Glacial AcOH (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen/Argon.

    • Checkpoint: For bulky amines, extend this time to 2–4 hours or add 4Å Molecular Sieves to drive equilibrium.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add STAB (1.5 equiv) in one portion.

  • Reaction: Allow the mixture to warm to RT and stir for 2–16 hours. Monitor by LC-MS or TLC.

    • Success Indicator: Disappearance of the aldehyde peak and appearance of the amine product (M+1). The Br isotope pattern (1:1 doublet) should be preserved.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash column chromatography (typically DCM/MeOH gradients).

Protocol B: Titanium-Mediated One-Pot (For Stubborn Amines)

Best for: Weakly nucleophilic amines (anilines) or sterically hindered systems where Protocol A yields are low.

Reagents:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)

  • Reductant: NaBH₄ (sodium borohydride) (1.5 equiv) Note: Used here because Ti-complexation prevents aldehyde reduction.

  • Solvent: Ethanol (absolute) or THF.

Procedure:

  • Complexation: Dissolve Aldehyde (1.0 equiv) and Amine (1.1 equiv) in anhydrous THF.

  • Dehydration: Add Ti(OiPr)₄ (1.5 equiv) dropwise. Stir at RT for 6–12 hours.

    • Mechanism:[3][4][5][6][7] Titanium acts as a Lewis acid and water scavenger, forcing the formation of the titanium-imine complex.

  • Reduction: Dilute with absolute Ethanol (if using THF). Add NaBH₄ (1.5 equiv) carefully (gas evolution). Stir for 2–4 hours.

  • Hydrolysis (Crucial): Quench by adding water (or 1N NaOH) to precipitate white Titanium salts (TiO₂).

  • Filtration: Filter the suspension through a Celite pad to remove the titanium salts. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate and purify as in Protocol A.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<30%) Equilibrium favors aldehyde (wet solvent).Add activated 4Å Molecular Sieves during Step 2 (Imine formation). Switch to Protocol B (Ti-mediated).
Aldehyde Reduction (Alcohol byproduct) Reductant added before imine formed.[3]Increase "Imine Formation" time (Step 3) before adding STAB. Ensure Acid catalyst is present.[8]
Loss of Bromine Incorrect Reductant or Contamination.Confirm NO Pd/C or other transition metals are present. Ensure STAB is fresh; avoid NaBH₄ unless using Protocol B.
Product Hydrolysis during Workup Imine was not fully reduced.Ensure reaction runs to completion (LC-MS check). If imine remains, add more STAB.

References

  • Abdel-Magid, A. F., et al. (1996).[9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

    • Source: [J. Org.[9] Chem. 1996, 61, 3849–3862]([Link]9]

    • Relevance: Establishes STAB as the premier reagent for selective reductive amin
  • Borch, R. F., et al. (1971).[5] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[5][7]

    • Source:

    • Relevance: Foundational work on pH-controlled reductive amination (relevant for NaCNBH3 altern
  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry.

    • Source: [J. Org.[9] Chem. 1990, 55, 2552–2554]([Link])

    • Relevance: Core reference for Protocol B (Titanium-medi
  • BenchChem Application Note. (2025). "Application Notes and Protocols for 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde."

    • Source: (General reference for triazole-aldehyde handling).

Sources

Application

Application Notes &amp; Protocols: Synthesis of Novel Schiff Bases from 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde

Introduction: The Convergence of Triazoles and Schiff Bases in Medicinal Chemistry The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its unique phys...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of Triazoles and Schiff Bases in Medicinal Chemistry

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its unique physicochemical properties, metabolic stability, and capacity for hydrogen bonding.[1] This heterocyclic core is integral to a wide array of clinically significant drugs, demonstrating broad biological activities including antifungal, antiviral, and anticancer properties.[2][3] When the versatile triazole nucleus is coupled with the azomethine (-C=N-) linkage of a Schiff base, the resulting hybrid molecules often exhibit enhanced or novel pharmacological profiles.[4][5]

Schiff bases, formed through the condensation of primary amines with carbonyl compounds, are themselves a critical class of organic molecules with extensive applications as catalysts and bioactive agents.[6][7] The imine group is crucial for their biological activity, and its incorporation into a triazole framework creates a molecular architecture ripe for exploration in drug discovery.[8][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of novel Schiff bases derived from 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde. We will detail not only the procedural steps but also the underlying chemical principles and rationale, ensuring a thorough and reproducible methodology.

Synthesis of the Key Intermediate: 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde

The title aldehyde is a specialized starting material that may not be readily available commercially. A common and effective method for its synthesis is the Vilsmeier-Haack formylation of the corresponding 4-bromo-1-ethyl-1H-1,2,3-triazole. This reaction introduces a formyl group onto the electron-rich triazole ring.

2.1 Rationale for Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocyclic systems. The reaction proceeds via an electrophilic substitution mechanism where the Vilsmeier reagent (a chloroiminium salt formed from phosphorus oxychloride and DMF) acts as the electrophile. The 1,2,4-triazole ring, while relatively electron-deficient, can undergo this reaction, though it may require elevated temperatures to proceed efficiently.[10] Careful control of stoichiometry and temperature is crucial to prevent side reactions.[10]

2.2 Protocol: Vilsmeier-Haack Formylation

  • Materials:

    • 4-Bromo-1-ethyl-1H-1,2,3-triazole

    • Phosphorus oxychloride (POCl₃), freshly distilled

    • N,N-Dimethylformamide (DMF), anhydrous

    • Dichloromethane (DCM), anhydrous

    • Ice-cold water

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (3.0 eq.) to a three-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

    • Cool the flask to 0 °C in an ice bath.

    • Add POCl₃ (1.2 eq.) dropwise to the stirred DMF over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • Stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

    • Dissolve 4-Bromo-1-ethyl-1H-1,2,3-triazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford pure 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde.

Synthesis of Schiff Bases: A General Approach

The formation of a Schiff base is a reversible condensation reaction between an aldehyde and a primary amine, proceeding through a carbinolamine intermediate followed by dehydration.[11] The reaction is typically catalyzed by a weak acid, which facilitates the dehydration of the carbinolamine, the rate-determining step.[11]

Overall Synthesis Workflow

The general workflow for synthesizing and validating the target Schiff bases is outlined below.

G cluster_synthesis Synthesis cluster_purification Isolation & Purification cluster_characterization Characterization A 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde D Condensation Reaction (Reflux) A->D B Primary Amine (R-NH2) B->D C Solvent (Ethanol) + Catalyst (Acetic Acid) C->D E Cooling & Precipitation D->E F Filtration E->F G Recrystallization F->G H Pure Schiff Base Product G->H I FTIR Spectroscopy H->I J NMR Spectroscopy (1H, 13C) H->J K Mass Spectrometry H->K L Structural Confirmation I->L J->L K->L

Caption: General workflow for synthesis, purification, and characterization.

Mechanistic Insight

The acid-catalyzed formation of the imine bond is a two-step process. First, the nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde. Proton transfer then forms a neutral carbinolamine intermediate. In the second stage, the acid catalyst protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). Elimination of water and subsequent deprotonation yields the stable Schiff base.

Caption: Mechanism of Schiff base formation.

Detailed Experimental Protocols

4.1 Protocol 1: Synthesis of a Representative Schiff Base (Example: (E)-1-((4-bromo-1-ethyl-1H-1,2,3-triazol-5-yl)methyleneamino)benzene)

  • Materials:

    • 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde (1.0 mmol)

    • Aniline (1.0 mmol)

    • Absolute Ethanol (20 mL)

    • Glacial Acetic Acid (2-3 drops)

  • Procedure:

    • Dissolve 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde (1.0 mmol) in absolute ethanol (15 mL) in a 50 mL round-bottom flask.

    • To this solution, add aniline (1.0 mmol).

    • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[12]

    • Fit the flask with a condenser and reflux the mixture with constant stirring for 2-4 hours.[13] The progress of the reaction should be monitored by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

    • After the reaction is complete (as indicated by the consumption of the starting aldehyde), remove the flask from the heat source and allow it to cool to room temperature.

    • The product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced using a rotary evaporator.

    • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the product in a vacuum oven. Further purification can be achieved by recrystallization.

4.2 Protocol 2: Purification by Recrystallization

Recrystallization is the most common and effective method for purifying solid Schiff bases.[13][14] The key is to select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is often a suitable choice for these types of compounds.[13]

  • Procedure:

    • Place the crude Schiff base product in an Erlenmeyer flask.

    • Add a minimum amount of hot ethanol to just dissolve the solid completely.

    • If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes.

    • Filter the hot solution through a fluted filter paper to remove the charcoal or any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.

4.3 Handling and Storage

Schiff bases can be susceptible to hydrolysis, especially in the presence of moisture or acidic conditions.[14] They should be stored in tightly sealed containers in a desiccator. Avoid exposure to high temperatures, as this can cause thermal decomposition.[14]

Product Characterization: A Self-Validating System

Confirmation of the Schiff base formation is achieved through standard spectroscopic techniques. The disappearance of reactant signals and the appearance of characteristic product signals provide definitive proof of a successful synthesis.

TechniqueAldehyde (Starting Material)Primary Amine (Starting Material)Schiff Base (Product)Rationale for Confirmation
FTIR (cm⁻¹) Strong C=O stretch (~1680-1700)N-H stretch (~3300-3500)C=N stretch (~1600-1650)Disappearance of C=O and N-H bands and appearance of the characteristic imine (C=N) band.[12][15][16]
¹H NMR (δ ppm) Aldehyde proton (-CHO) singlet (~9.5-10.5)Amine protons (-NH₂) broad singlet (variable)Imine proton (-CH=N-) singlet (~8.0-9.0)Disappearance of the downfield aldehyde proton and appearance of the imine proton signal.[15][16][17]
¹³C NMR (δ ppm) Carbonyl carbon (-CHO) (~185-195)-Imine carbon (-CH=N-) (~150-165)Shift of the carbonyl carbon signal to the characteristic region for an imine carbon.[16]

Scope of the Reaction: Representative Examples

This protocol is robust and applicable to a wide range of primary amines. The table below illustrates potential variations.

EntryPrimary AmineProduct Structure (R' Group)Expected Reaction Time (h)Typical Yield (%)
1AnilinePhenyl2-485-95
24-Chloroaniline4-Chlorophenyl3-580-90
34-Methoxyaniline4-Methoxyphenyl2-488-96
4BenzylamineBenzyl4-675-85
5CyclohexylamineCyclohexyl5-770-80

Conclusion

The synthetic protocol detailed herein offers a reliable and efficient pathway for the synthesis of novel Schiff bases from 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde. By combining the privileged 1,2,3-triazole core with the versatile azomethine linkage, this methodology provides drug development professionals with a powerful tool to generate diverse molecular libraries for biological screening. The emphasis on mechanistic understanding, procedural detail, and robust characterization ensures that the synthesized compounds are of high purity and their structures are unambiguously confirmed, laying a solid foundation for subsequent structure-activity relationship (SAR) studies.

References

  • How to purify Schiff base product? - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]

  • Synthesis, and Spectroscopic Characterization study of some Schiff Bases N, N bis (3-methyl-1,2,4-triazole-5 - Research Journal of Pharmacy and Technology. (2023, October 15). Retrieved March 4, 2026, from [Link]

  • Is there an effective way of purifying schiff bases? - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]

  • (PDF) SYNTHESIS AND PHARMACEUTICAL ACTIVITY OF TRIAZOLE SCHIFF BASES WITH THEORETICAL CHARACTERIZATION - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]

  • Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. (2026, January 6). Retrieved March 4, 2026, from [Link]

  • Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules - Journal of Medicinal and Chemical Sciences. (2023, August 15). Retrieved March 4, 2026, from [Link]

  • 1,2,4-triazoles as Schiff bases and their anticancer potential. | Download Scientific Diagram. (n.d.). Retrieved March 4, 2026, from [Link]

  • Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC. (n.d.). Retrieved March 4, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorporating a 1,2,4-Triazole Nucleus - MDPI. (2014, November 18). Retrieved March 4, 2026, from [Link]

  • Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. (2024, August 22). Retrieved March 4, 2026, from [Link]

  • US5847110A - Method of reducing a schiff base - Google Patents. (n.d.).
  • REVIEW ON SCHIFF BASES - World Journal of Pharmaceutical Sciences. (2021, July 27). Retrieved March 4, 2026, from [Link]

  • Synthesis of Schiff Bases by Non-Conventional Methods - SciSpace. (n.d.). Retrieved March 4, 2026, from [Link]

  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024, February 2). Retrieved March 4, 2026, from [Link]

  • Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore - PMC. (n.d.). Retrieved March 4, 2026, from [Link]

  • (PDF) Schiff Base Complexes for Catalytic Application - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]

  • Evaluation of Polar Substituted Schiff Bases and 1,2,3‐Triazole Hybrids as Anticancer Agents - University of Johannesburg. (2025, August 13). Retrieved March 4, 2026, from [Link]

  • SCHIFF BASE AS A LEADING MOLECULE TO SYNTHESIZED HETEROCYCLIC COMPOUNDS AND ITS APPLICAION - AWS. (2024, May 15). Retrieved March 4, 2026, from [Link]

  • 4-[(5-Bromo-2-hydroxybenzylidene)amino]-3-ethyl-1H-1,2,4-triazole-5(4H)-thione - PMC. (n.d.). Retrieved March 4, 2026, from [Link]

  • (PDF) Synthesis and biological evaluation of some novel Schiff's bases from 1,2,4-triazole. (n.d.). Retrieved March 4, 2026, from [Link]

  • Synthesis of some novel Schiff bases containing 1,2,4-triazole ring. (2010, March 15). Retrieved March 4, 2026, from [Link]

  • Synthesis and Biological Evaluation of Some Novel Schiff's Bases from 1,2,4-Triazole - PMC. (n.d.). Retrieved March 4, 2026, from [Link]

  • Synthesis of Schiff Bases of 4-Amino-5- (2-Hydroxyphenyl)-4H- 1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents - Nepal Journals Online. (2020, September 15). Retrieved March 4, 2026, from [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC. (n.d.). Retrieved March 4, 2026, from [Link]

Sources

Method

Application Note: Orthogonal Functionalization of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde via Divergent Nucleophilic Pathways

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Chemical Rationale The 1,2,3-triazole ring is a privileged pharmacophore in drug discovery, frequently deployed as...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Chemical Rationale

The 1,2,3-triazole ring is a privileged pharmacophore in drug discovery, frequently deployed as a metabolically stable bioisostere for amide bonds, esters, and aromatic systems . While 1,4-disubstituted triazoles are readily accessible via standard copper-catalyzed azide-alkyne cycloaddition (CuAAC), the synthesis of fully decorated 1,4,5-trisubstituted triazoles remains a persistent synthetic challenge.

4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde (CAS: 2060029-09-4; MW: 204.02 g/mol ) emerges as a highly versatile, bifunctional building block designed to solve this bottleneck. It possesses two orthogonal electrophilic centers:

  • The C5-Carbaldehyde: A highly reactive carbonyl center primed for nucleophilic addition.

  • The C4-Bromide: Typically, the C4 position of a triazole is inert to direct nucleophilic attack. However, the adjacent C5-formyl group acts as a powerful electron-withdrawing group (EWG). This lowers the LUMO of the triazole ring and stabilizes the Meisenheimer-like intermediate, activating the C4-bromide for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling .

By exploiting the distinct electronic and steric properties of these two sites, chemists can achieve programmable, sequential functionalization to generate complex chemical libraries.

Mechanistic Pathways & Logical Relationships

The divergent reactivity of this scaffold depends heavily on the hardness/softness of the nucleophile and the reaction conditions employed. Hard nucleophiles (e.g., primary amines, Grignards) kinetically favor the highly polarized C5-carbonyl carbon. Conversely, soft nucleophiles (e.g., thiolates) or palladium-activated systems preferentially target the C4-bromide .

Reactivity SM 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde (Bifunctional Scaffold) Aldehyde Pathway A: C5-Aldehyde Nucleophilic Addition SM->Aldehyde 1°/2° Amines, Grignards, Active Methylenes Bromide Pathway B: C4-Bromide Nucleophilic Substitution (SNAr) SM->Bromide Thiols, Amines, Alkoxides (Base/Heat) ProdA Imines, Secondary Amines, Alcohols, Alkenes Aldehyde->ProdA ProdB 4-Amino, 4-Thio, or 4-Alkoxy Triazoles Bromide->ProdB Complex Fully Functionalized 1,4,5-Trisubstituted Triazoles ProdA->Complex Subsequent SNAr ProdB->Complex Subsequent Addition

Divergent nucleophilic reactivity pathways of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde.

Quantitative Data: Nucleophile Reactivity Profiling

The table below summarizes the optimized conditions required to direct nucleophilic attack exclusively to the desired electrophilic site, ensuring high chemoselectivity.

Nucleophile ClassReagents & ConditionsTarget SiteChemoselectivityExpected Yield
Primary Amines NaBH(OAc)₃, DCE, 4Å MS, rt, 12hC5 (Aldehyde)>95% (Reductive Amination)80–90%
Active Methylenes Piperidine (cat.), EtOH, reflux, 6hC5 (Aldehyde)>95% (Knoevenagel)75–85%
Thiolates NaSMe, DMF, 60 °C, 4hC4 (Bromide)>90% (SNAr)70–80%
Secondary Amines DIPEA, NMP, 100 °C, 16hC4 (Bromide)>85% (SNAr)65–75%
Aryl Amines Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100 °CC4 (Bromide)>90% (Buchwald-Hartwig)60–85%

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and trust, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints and explicit causal explanations for critical reagent choices.

Protocol A: Chemoselective Reductive Amination at C5

Objective: To selectively functionalize the C5-aldehyde with a primary amine without displacing the C4-bromide or over-reducing the aldehyde.

Step-by-Step Methodology:

  • Imine Condensation: In an oven-dried flask under N₂, dissolve 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde (1.0 eq, 1.0 mmol) and benzylamine (1.1 eq, 1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL). Add 500 mg of activated 4Å molecular sieves. Stir at room temperature for 2 hours.

    • Causality: Molecular sieves drive the equilibrium toward the imine by sequestering water. DCE is chosen over methanol to prevent competitive acetal formation and to maintain the solubility of the borohydride reagent in the subsequent step.

    • Self-Validation Checkpoint 1: Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The starting material exhibits a distinct isotopic doublet at m/z 204/206 [M+H]⁺ (due to ⁷⁹Br/⁸¹Br). The complete disappearance of this doublet and the appearance of the imine intermediate (m/z 293/295 [M+H]⁺) validates complete condensation. Do not proceed to reduction until this is confirmed , as premature addition of hydride will irreversibly reduce the unreacted aldehyde to an undesired primary alcohol.

  • Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq, 1.5 mmol) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: NaBH(OAc)₃ is a mild, chemo-selective reducing agent that rapidly reduces protonated imines but reacts sluggishly with aldehydes and is completely unreactive toward the C4-bromide.

  • Quench and Isolation: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (5.0 mL) to destroy excess hydride and neutralize the acetic acid byproduct. Extract with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Self-Validation Checkpoint 2: The crude product should show a single major spot on TLC (Hexanes/EtOAc 7:3, UV active) with an Rf lower than the starting material.

Protocol B: SNAr Displacement of C4-Bromide with Thiolates

Objective: To achieve direct nucleophilic aromatic substitution at the C4 position while preserving the highly reactive C5-aldehyde.

Step-by-Step Methodology:

  • Nucleophile Activation: In a dry flask, dissolve 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde (1.0 eq, 1.0 mmol) in anhydrous DMF (4.0 mL). Add sodium methanethiolate (NaSMe, 1.2 eq, 1.2 mmol) in one portion.

    • Causality: DMF is a polar aprotic solvent that heavily solvates the sodium cation, leaving the highly nucleophilic bare thiolate anion free to attack the C4 position. The C5-formyl group stabilizes the resulting negative charge in the transition state.

    • Self-Validation Checkpoint 1: Upon addition of the thiolate, the reaction mixture will typically exhibit a distinct color shift (often to a deep yellow/orange), visually indicating the formation of the charge-transfer complex or Meisenheimer intermediate.

  • Thermal Displacement: Heat the mixture to 60 °C and stir for 4 hours.

    • Self-Validation Checkpoint 2: Monitor via ¹H NMR of a mini-worked-up aliquot. The diagnostic C5-aldehyde proton singlet (typically appearing around ~10.1 ppm) must remain intact . The LC-MS will show a mass shift from m/z 204/206 to m/z 172 [M+H]⁺, confirming successful bromide displacement without aldehyde degradation.

  • Precipitation and Recovery: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice-cold water (20 mL).

    • Causality: The highly polar DMF and inorganic salts remain dissolved in the aqueous phase, while the less polar 4-(methylthio)-triazole product precipitates out of solution. Filter the resulting solid under vacuum and wash with cold water to yield the pure product without the need for column chromatography.

References

  • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega. URL:[Link]

  • Development and Optimization of Piperidyl-1,2,3-Triazole Ureas as Selective Chemical Probes of Endocannabinoid Biosynthesis. Journal of Medicinal Chemistry. URL:[Link]

  • Chemistry of Compounds Based on 1,2,3-Triazolylidene-Type Mesoionic Carbenes. JACS Au. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde

Introduction: The "Silent Killer" of Yield You are likely reading this guide because you have observed a degradation in the purity of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde (referred to hereafter as BETC ). Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Silent Killer" of Yield

You are likely reading this guide because you have observed a degradation in the purity of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde (referred to hereafter as BETC ).

While the 1,2,3-triazole core is an aromatic system known for its robust stability against hydrolysis and metabolic degradation, the C5-carbaldehyde moiety is the Achilles' heel of this scaffold. Like many electron-deficient heteroaromatic aldehydes, BETC is highly susceptible to radical autoxidation . This process converts your reactive aldehyde precursor into the corresponding carboxylic acid (4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carboxylic acid), which is often catalytically dead in downstream applications such as reductive aminations or Horner-Wadsworth-Emmons olefinations.

This guide provides the mechanistic insight, storage protocols, and recovery workflows necessary to maintain the integrity of your material.

Module 1: The Degradation Mechanism

Why is my aldehyde degrading?

The degradation is not a simple hydrolysis; it is a radical chain reaction initiated by molecular oxygen, often accelerated by light or trace metal impurities. The C-H bond of the formyl group (aldehyde) has a relatively low bond dissociation energy (~87 kcal/mol).

Once a radical initiator (light/O₂) abstracts this hydrogen, the molecule enters an autocatalytic "death spiral" where the product of the reaction (peracid) reacts with the starting material to destroy two molecules of aldehyde for every propagation cycle.

Visualizing the Pathway

The following diagram illustrates the Autoxidation Cascade. Note how the Peracid Intermediate acts as a secondary oxidant.

Autoxidation Aldehyde BETC (Aldehyde) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (Light/Metal) PeroxyRad Peroxy Radical (R-COO•) Radical->PeroxyRad + O₂ (Fast) Peracid Peracid Intermediate (R-COOOH) PeroxyRad->Peracid H-Abstraction from BETC Acid Carboxylic Acid (Impurity) Peracid->Acid Baeyer-Villiger type oxidation of BETC Peracid->Acid Reacts with unoxidized BETC to form 2x Acid O2 + O₂ Aldehyde2 + BETC

Figure 1: The radical autoxidation mechanism converting BETC to its carboxylic acid form.

Module 2: Storage Protocols (Prevention)

To prevent the mechanism above, you must break the "Fire Triangle" of autoxidation: Oxygen , Light , and Heat .

The "Gold Standard" Protocol
  • Atmosphere: Store strictly under Argon .

    • Why? Argon is denser than air (Density: 1.784 g/L vs 1.225 g/L for air). It forms a heavy "blanket" over the solid/liquid interface. Nitrogen is lighter and mixes with air more rapidly if the seal is imperfect.

  • Temperature: Maintain at -20°C .

    • Why? Radical propagation rates drop significantly at lower temperatures.

  • Container: Amber borosilicate glass with a Teflon-lined screw cap.

    • Why? Amber glass filters UV light (the initiator). Teflon prevents plasticizers from leaching into the aldehyde.

Comparative Storage Stability Data

Estimated stability based on Arrhenius kinetics for heteroaromatic aldehydes.

Storage ConditionAtmosphereTempExpected Shelf LifeRisk Level
Benchtop Air25°C< 1 Week🔴 CRITICAL
Fridge Air4°C1-2 Months🟠 HIGH
Freezer Nitrogen-20°C6-12 Months🟡 MODERATE
Deep Freeze Argon -20°C > 2 Years 🟢 OPTIMAL

Module 3: Troubleshooting & Recovery

Scenario: "My NMR shows a broad singlet at 11-13 ppm."

This indicates the presence of the carboxylic acid impurity. Do not use this material for sensitive couplings; the acid will quench basic reagents (like LDA or LiHMDS) and poison catalysts.

The Recovery Workflow: Acid-Base Extraction

You do not need to discard the batch. Because the impurity is acidic (R-COOH) and your product is neutral (R-CHO), you can separate them using a weak base wash.

Reagents Needed:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Purification Start Oxidized BETC Sample (Aldehyde + Acid) Dissolve 1. Dissolve in DCM or EtOAc Start->Dissolve Wash 2. Wash with Sat. NaHCO₃ (x2) Dissolve->Wash OrgLayer Organic Layer (Contains Aldehyde) Wash->OrgLayer Separation AqLayer Aqueous Layer (Contains Acid Salt) Wash->AqLayer Dry 3. Dry over Na₂SO₄ & Concentrate OrgLayer->Dry Discard Discard (Waste) AqLayer->Discard Final Pure BETC (Ready for use) Dry->Final

Figure 2: Purification workflow to remove carboxylic acid impurities from BETC.

Step-by-Step Protocol:

  • Dissolve the crude material in DCM (approx. 10 mL per gram).

  • Wash the organic phase twice with saturated aqueous NaHCO₃. Caution: Gas evolution (CO₂) will occur as the acid is neutralized. Vent the separatory funnel frequently.

  • Wash once with brine to remove trapped water.

  • Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.

  • Filter and concentrate under reduced pressure.

  • Validation: Run a 1H NMR. The acid peak (>10 ppm broad) should be absent, and the aldehyde proton (~10.0 ppm singlet) should integrate correctly against the ethyl group signals.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store BETC in a desiccator? A: A desiccator controls humidity, not oxygen. While it prevents hydration (gem-diol formation), it does not prevent oxidation. You must displace the air with Argon before sealing the desiccator.

Q: My sample turned from white to yellow. Is it ruined? A: Not necessarily. Aldehydes can form conjugated oligomers (aldol condensation products) or charge-transfer complexes that appear yellow/brown. Run a TLC or NMR.[1] If the aldehyde peak is still the major species, perform the Recovery Workflow (Module 3) and recrystallize if necessary.

Q: Can I use BHT (Butylated Hydroxytoluene) as a stabilizer? A: Yes, adding 0.1% BHT is effective for preventing radical oxidation. However , be aware that BHT is a radical scavenger and may interfere with downstream radical-based reactions (e.g., radical polymerizations or halogenations). If your next step involves radical chemistry, you must remove the BHT via column chromatography first.

Q: Why Argon instead of Nitrogen? A: Argon is approximately 1.4x denser than Nitrogen. In a storage vial, Argon "sits" on top of your crystals, creating a physical barrier against oxygen diffusion. Nitrogen is lighter and diffuses away more easily when the vial is opened.

References

  • Mechanism of Aldehyde Oxidation

    • Oxidation of Aldehydes and Ketones.[2][3] Chemistry LibreTexts. (2025). Retrieved from

  • Inert Atmosphere Techniques

    • Argon vs Nitrogen for Glove Box.[4][5] Ossila. (2023). Retrieved from

  • Purification of Aldehydes

    • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[3] PMC. (2018).[1][3][6] Retrieved from

  • Triazole Stability

    • Stability of 1,2,4-triazoles? ResearchGate. (2018).[1] Retrieved from

Sources

Optimization

purification methods for 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde

Technical Support Hub: 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde Ticket ID: #TRZ-5-ALD-PUR Subject: Purification Protocols & Troubleshooting for Halogenated Triazole Aldehydes Assigned Specialist: Senior Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Hub: 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde

Ticket ID: #TRZ-5-ALD-PUR Subject: Purification Protocols & Troubleshooting for Halogenated Triazole Aldehydes Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.[1]

Executive Summary

You are working with 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde .[1] This is a densely functionalized scaffold used as a linchpin in medicinal chemistry.[1] Its purification is often complicated by three factors:

  • Regioisomeric Impurities: Separation from the 4-carbaldehyde isomer (if synthesized via non-selective cycloaddition).[1]

  • Auto-oxidation: The C5-aldehyde is electron-deficient due to the adjacent nitrogen-rich ring and the electron-withdrawing bromine at C4, making it prone to oxidation into the corresponding carboxylic acid.

  • Copper Contamination: If synthesized via CuAAC (Click Chemistry) followed by functionalization, residual copper can chelate to the triazole nitrogens.[1]

This guide provides a self-validating purification matrix to isolate high-purity material (>98%).

Module 1: Diagnostic & Initial Assessment

Before starting purification, diagnose the state of your crude material using this checklist.

Observation Likely Issue Recommended Action
Product is a dark oil (should be solid) Residual solvent (DMF/DMSO) or regioisomeric mixtures.Perform Aqueous Workup followed by Trituration (See Protocol A).[1]
NMR: Broad singlet at 10-13 ppm Carboxylic acid impurity (Auto-oxidation).[1]Perform Bicarbonate Wash (See Protocol B).
Green/Blue tint in crude Copper (II) contamination.[1]Perform EDTA Chelation Wash (See Protocol B).[1]
TLC: Streaking or "ghost" spots Aldehyde hydrate formation or acidic silica.[1]Use Neutralized Silica or Recrystallization.[1]

Module 2: The Purification Matrix (Decision Tree)

Use this logic flow to select the correct purification method based on your crude profile.

PurificationLogic Start Crude Material Analysis State Physical State? Start->State Solid Solid / Precipitate State->Solid Oil Viscous Oil / Gum State->Oil Purity TLC Purity Profile? Clean Main spot > 80% Purity->Clean Dirty Complex mixture / Streaking Purity->Dirty Removes non-aldehydes Solid->Purity Bisulfite METHOD 2: Bisulfite Adduct (Chemical Purification) Oil->Bisulfite If aldehyde content >50% Column METHOD 3: Flash Chromatography (Gradient Elution) Oil->Column If complex mix Recryst METHOD 1: Recrystallization (EtOH/Water) Clean->Recryst Dirty->Bisulfite Removes non-aldehydes

Figure 1: Purification Decision Matrix.[1] Select "Bisulfite Adduct" for removing non-aldehyde impurities (e.g., unreacted halides) without chromatography.[1]

Module 3: Detailed Protocols

Protocol A: The "Bisulfite Adduct" Method (High Specificity)

Best for: Removing non-aldehyde impurities (unreacted starting materials, isomers) without running a column.[1] Mechanism: The aldehyde forms a water-soluble sulfonate adduct.[1][2] Impurities remain in the organic layer.[1][3] The adduct is then hydrolyzed back to the pure aldehyde.[1][4]

  • Preparation: Dissolve crude material (1 eq) in minimal Ethanol (3 mL/g).

  • Formation: Add saturated aqueous Sodium Bisulfite (NaHSO₃, 1.5 eq) with vigorous stirring.

  • Precipitation: Stir for 1-2 hours. The bisulfite adduct usually precipitates as a white solid.[1][3]

    • Troubleshooting: If no solid forms, dilute with excess ether to force precipitation.[1]

  • Wash: Filter the solid adduct.[1][2] Wash with Diethyl Ether (

    
    ) to remove organic impurities (unreacted bromotriazole).[1]
    
  • Regeneration: Suspend the solid adduct in DCM or EtOAc. Add 10% Sodium Carbonate (

    
    ) or dilute HCl (carefully) and stir until the solid dissolves.
    
  • Isolation: Separate the organic layer, dry over

    
    , and concentrate.
    
    • Result: High-purity aldehyde.[1]

Protocol B: Impurity Scavenging Washes

Integrate these into your workup if specific contaminants are detected.

  • Copper Removal (For Click-derived products): Wash the organic phase with 0.1 M EDTA (pH 7) or 10% Ammonium Hydroxide (

    
    ). The aqueous layer will turn blue (copper-amine complex), leaving the triazole metal-free.[1]
    
  • Acid Removal (For oxidized samples): Wash the organic phase with Saturated Sodium Bicarbonate (

    
    ).[1] The carboxylic acid byproduct forms a water-soluble salt and is removed.[1]
    
Protocol C: Recrystallization (Scale-Up)

Best for: Final polishing of >1g batches.[1]

  • Solvent System: Ethanol/Water (1:1 to 1:3 ratio).[1]

  • Procedure:

    • Dissolve crude solid in boiling Ethanol.

    • Add hot water dropwise until persistent turbidity is observed.

    • Allow to cool slowly to Room Temperature, then 4°C.

    • Note: 4-Bromo-triazoles are heavy; they crystallize well but can "oil out" if cooled too fast.[1] Seed crystals are highly recommended.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: My product is co-eluting with the starting material on TLC. How do I separate them?

  • A: The bromine atom makes the starting material and product lipophilic, while the aldehyde adds polarity.[1] If they co-elute, your solvent is likely too polar.[1] Switch to a DCM/Hexane gradient (start 100% DCM) or use Toluene/EtOAc .[1] Toluene often resolves triazole isomers better than Hexane due to

    
    -
    
    
    
    interactions.[1]

Q2: The aldehyde peak in NMR is small, but I see a hydrate peak. Is my product ruined?

  • A: No. Electron-deficient aldehydes (like this one) form stable hydrates (gem-diols) in the presence of water or wet solvents.[1]

    • Fix: Dissolve in dry Benzene or Toluene and reflux with a Dean-Stark trap or molecular sieves to dehydrate it back to the free aldehyde.[1]

Q3: Is this compound explosive?

  • A: While 1,2,3-triazoles are generally stable, low molecular weight triazoles with high nitrogen content (C/N ratio < 3) can be energetic.[1]

    • Safety: 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde has a safer C/N ratio due to the bromine and ethyl group.[1] However, never distill this compound to dryness at high temperatures (>120°C) .[1] Always test a small amount for shock sensitivity if working on >10g scale.[1]

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to Benzaldehyde Sodium Bisulfite: Properties, Protocols, and Applications. Link[1]

  • National Institutes of Health (NIH). (2018).[1] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Link

  • MDPI. (2021). Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules. Link

  • ChemicalBook. (2020).[1] 4,5-Dibromo-1H-1,2,3-triazole Synthesis and Properties. Link

Sources

Troubleshooting

Technical Support Center: Purification of Triazole Aldehydes from Vilsmeier-Haack Reactions

Welcome to the technical support center for post-reaction processing of Vilsmeier-Haack formylations, specifically tailored for the synthesis of triazole aldehydes. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for post-reaction processing of Vilsmeier-Haack formylations, specifically tailored for the synthesis of triazole aldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges associated with removing unreacted Vilsmeier reagent and related impurities.

Core Principles: Understanding the Workup Chemistry

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like triazoles.[1][2][3] The reaction employs the Vilsmeier reagent, a chloroiminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[2][4][5] The challenge in purification arises from the nature of the reagent itself and the reaction byproducts.

The Vilsmeier reagent is highly reactive and extremely sensitive to moisture.[6] The critical step in the workup is its controlled hydrolysis. When the reaction mixture is introduced to water, the unreacted Vilsmeier reagent (a chloroiminium salt) rapidly hydrolyzes to regenerate DMF and produce hydrochloric acid (HCl).[6] This process is highly exothermic and must be managed carefully to prevent thermal runaways.[6][7] The subsequent iminium salt intermediate attached to the triazole ring is also hydrolyzed during this aqueous workup to yield the final aldehyde product.[1][8][9]

Therefore, the workup strategy is designed to achieve three primary goals:

  • Safely Quench Unreacted Reagent: Decompose the highly reactive Vilsmeier reagent in a controlled manner.

  • Hydrolyze the Intermediate: Convert the formylated iminium salt intermediate to the desired aldehyde.

  • Remove Byproducts: Efficiently separate the product from regenerated DMF, salts (from neutralization), and other impurities.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the workup and purification of triazole aldehydes in a question-and-answer format.

Q1: My workup is violently exothermic and foaming excessively. How can I control it?

A1: This is a classic sign of an uncontrolled quenching of the Vilsmeier reagent. The rapid hydrolysis generates significant heat and, if a carbonate base is used for neutralization, large volumes of CO₂ gas.[7]

Causality & Solution:

  • Problem: Adding the quenching solution (water or aqueous base) directly to the reaction mixture.[7] This creates a localized, highly concentrated reaction that can boil the solvent and cause dangerous pressure buildup.

  • Correct Procedure: Always add the reaction mixture slowly and portion-wise to a vigorously stirred, ice-cold quenching solution.[4][7] Using a larger vessel for the quench (3-4 times the volume of the reaction mixture) will safely accommodate any foaming.[7] Maintaining the temperature of the quenching mixture below 10 °C is critical.[7]

Q2: After extraction, my NMR is dominated by DMF. What is the most effective way to remove it?

A2: DMF is a high-boiling polar aprotic solvent and is completely miscible with water, making it notoriously difficult to remove via simple evaporation or a standard aqueous wash.[10][11]

Causality & Solution:

  • Problem: DMF partitions between the organic and aqueous layers during extraction. Shaking with water alone is often insufficient.

  • Proven Solutions: Several techniques can be employed, summarized in the table below. The most common and effective laboratory-scale method is washing the organic layer with a dilute salt solution followed by multiple water washes.

Method Description Advantages Disadvantages Key Considerations
Water & Brine Washes Wash the organic layer (e.g., Ethyl Acetate, Ether) multiple times with large volumes of water, followed by a brine wash.[11][12]Simple, uses common reagents.Can require many washes; may not be sufficient for large amounts of DMF.Use a volume of water at least 5 times the volume of DMF for each wash.[13]
5% LiCl (aq) Wash Wash the organic layer with a 5% aqueous solution of Lithium Chloride.[13][14]Highly effective at pulling DMF into the aqueous phase.LiCl is a salt that must be subsequently removed with water washes.Can be particularly useful for more polar products that might have some water solubility.
Precipitation/Crash If the triazole aldehyde product is a solid and insoluble in water, the reaction mixture can be poured slowly into a large volume of ice-cold water.[10][11]Very effective and fast for suitable products.Only applicable if the product is a solid that readily precipitates and is water-insoluble.The precipitate must be thoroughly washed with cold water to remove trapped DMF and salts.
Azeotropic Removal Co-evaporation with a solvent like toluene or heptane on a rotary evaporator under high vacuum.[10][14]Effective for removing trace amounts of DMF from the final product.Requires a good vacuum pump; not suitable for thermally sensitive compounds.This is typically a final clean-up step after initial extraction and washing.
Q3: My reaction is complete by TLC, but after workup, the yield is very low. Where did my product go?

A3: Low yield after a successful reaction often points to issues during the workup and extraction, especially product loss to the aqueous phase or decomposition.

Causality & Solution:

  • Problem 1: Incomplete Hydrolysis. The iminium salt intermediate may not have fully hydrolyzed to the aldehyde.[8] This intermediate is often highly water-soluble and will be lost in the aqueous layer.

    • Solution: Ensure the pH during workup is adjusted correctly (typically to pH 7-8) and the mixture is stirred vigorously for a sufficient time (e.g., 1-2 hours) to drive the hydrolysis to completion.[4][15]

  • Problem 2: Product Water Solubility. Triazole aldehydes can have some degree of water solubility, especially if they are small molecules or contain other polar functional groups.

    • Solution: Before discarding the aqueous layer, re-extract it multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[5] Saturating the aqueous layer with NaCl (brine) can help "salt out" the product, driving it into the organic phase.

  • Problem 3: Product Decomposition. The desired aldehyde might be sensitive to the workup conditions.[4]

    • Solution: Keep all workup steps cold (0-10 °C).[7] Neutralize acids slowly and avoid letting the pH become strongly basic, as this can sometimes cause side reactions. It is important to keep the neutralization temperature below 20°C to avoid the formation of colored byproducts.[15]

Q4: I am observing a new, more polar spot on my TLC post-reaction that is hard to separate from the product. What could it be?

A4: A common polar byproduct in Vilsmeier-Haack reactions is the corresponding carboxylic acid, which can be formed by over-oxidation of the aldehyde product.[8]

Causality & Solution:

  • Problem: This can occur if the reaction is run for too long or at excessively high temperatures after the initial formylation is complete.[8]

  • Mitigation:

    • Monitor Closely: Monitor the reaction progress diligently by TLC. Once the starting material is consumed and the desired aldehyde is the major product, proceed with the workup.[8]

    • Temperature Control: Avoid unnecessarily high reaction temperatures. While many triazoles require heating (e.g., 80-100 °C) due to their electron-deficient nature, prolonged heating at high temperatures can promote oxidation.[8]

    • Purification: If the acid has formed, it can often be removed during the workup. A wash with a mild basic solution, like saturated sodium bicarbonate, can extract the acidic byproduct into the aqueous layer as its sodium salt, leaving the neutral aldehyde in the organic phase.

Visualized Workflows and Mechanisms

Vilsmeier-Haack Reaction on a 1-Substituted-1,2,4-Triazole

Vilsmeier_Mechanism Vilsmeier-Haack formylation of a triazole. Triazole 1-Substituted-1,2,4-Triazole Intermediate Iminium Salt Intermediate Triazole->Intermediate Electrophilic Attack Vilsmeier Vilsmeier Reagent [(CH3)2N=CHCl]+Cl- Vilsmeier->Intermediate Aldehyde Triazole Aldehyde Product Intermediate->Aldehyde Hydrolysis H2O H2O (Workup) H2O->Aldehyde

Caption: Mechanism of triazole formylation via the Vilsmeier reagent.

Standard Quenching and Extraction Workflow

Workup_Workflow Controlled Quenching & Extraction Workflow. start Completed Reaction Mixture (in DMF/POCl3) quench Add slowly to vigorously stirred Crushed Ice + NaHCO3(aq) start->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract separate Separate Layers extract->separate org_layer Organic Layer separate->org_layer Organic aq_layer Aqueous Layer separate->aq_layer Aqueous (Discard) wash Wash Organic Layer: 1. 5% LiCl (optional) 2. Water 3. Brine org_layer->wash dry Dry over Na2SO4 / MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Column Chromatography / Recrystallization) concentrate->purify end Pure Triazole Aldehyde purify->end

Caption: Step-by-step workflow for safe quenching and product isolation.

Detailed Experimental Protocols

Protocol 1: Controlled Quenching of Vilsmeier Reaction Mixture

Safety First: This procedure is exothermic and involves corrosive reagents. Perform all steps in a well-ventilated chemical fume hood while wearing appropriate PPE (lab coat, safety glasses, and gloves).

  • Prepare Quenching Solution: In a beaker or flask at least four times the volume of your reaction mixture, prepare a 1:1 mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] Place this beaker in an ice-water bath and begin vigorous stirring with a magnetic stir bar.

  • Cool Reaction Mixture: Cool your completed reaction mixture to room temperature, then place it in an ice bath to cool to 0-5 °C.[7]

  • Slow Addition: Using a dropping funnel or by pouring in very small portions, add the cold reaction mixture to the vigorously stirred, ice-cold bicarbonate solution.[7]

  • Monitor Temperature: Monitor the temperature of the quenching mixture continuously with a thermometer. The rate of addition should be controlled to maintain the temperature below 10 °C.[7] If the temperature rises, pause the addition until it cools down.

  • Observe Gas Evolution: The addition of the acidic reaction mixture to the bicarbonate solution will cause CO₂ to evolve. Control the addition rate to prevent excessive foaming.[7]

  • Complete Hydrolysis: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the complete hydrolysis of the iminium salt intermediate to the aldehyde.

  • Proceed to Extraction: The mixture is now ready for product extraction as described in the next protocol.

Protocol 2: Efficient Liquid-Liquid Extraction to Remove DMF
  • Transfer to Separatory Funnel: Transfer the quenched aqueous mixture from Protocol 1 into a separatory funnel.

  • First Extraction: Add a volume of an appropriate organic solvent (e.g., ethyl acetate, which is often effective and less dense than water). The volume should be sufficient to dissolve the product, typically 1/2 to 1 times the volume of the aqueous layer.

  • Wash & Separate: Shake the funnel vigorously, venting frequently. Allow the layers to separate completely. Drain the aqueous layer.

  • Dilute Salt Wash (Optional but Recommended): Add a 5% aqueous LiCl solution to the separatory funnel (volume equal to the organic layer) and shake.[13] This wash is highly effective at partitioning DMF into the aqueous phase. Separate the layers.

  • Water Washes: Wash the organic layer with several portions of deionized water. A good rule of thumb is to use a volume of water that is at least 5 times the initial volume of DMF for each wash.[13]

  • Brine Wash: Perform a final wash with a saturated NaCl solution (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.[12]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude triazole aldehyde, which can then be further purified.

References

  • Benchchem. (n.d.). Vilsmeier reagent stability and storage conditions.
  • Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting.
  • Benchchem. (n.d.). Technical Support Center: Handling and Quenching of Unreacted Vilsmeier Reagent.
  • ResearchGate. (2017, February 7). How to remove DMF from reaction mixture in room temperature?.
  • YouTube. (2025, July 15). Lab Tested DMF Removal Techniques from the Reaction Mixture!.
  • Benchchem. (n.d.). Common side reactions in the synthesis of 1,2,4-triazole-5-carbaldehydes.
  • Reddit. (2013, December 29). Removing DMF.
  • ECHEMI. (n.d.). How do you remove DMF without using a vacuum pump?.
  • University of Rochester. (n.d.). Remove Sticky Reagents.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Benchchem. (n.d.). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
  • Benchchem. (n.d.). Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Chemistry Steps. (2023, April 24). The Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Syntheses. (n.d.). p. 331 - Organic Syntheses Procedure.

Sources

Optimization

Technical Support Center: Handling Triazole Carbaldehyde Intermediates

Executive Summary: The "Hydration Trap" Why is this happening? Researchers often report that triazole carbaldehydes "decompose" or "disappear" during storage or aqueous workup. In 90% of cases, the compound has not decom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hydration Trap"

Why is this happening? Researchers often report that triazole carbaldehydes "decompose" or "disappear" during storage or aqueous workup. In 90% of cases, the compound has not decomposed; it has hydrated .

The 1,2,3-triazole ring is strongly electron-withdrawing. This lowers the electron density at the attached carbonyl carbon (C=O), making it highly electrophilic. Upon exposure to moisture, the carbonyl undergoes reversible nucleophilic attack by water to form a gem-diol (hydrate) .[1] Unlike typical aldehydes (like benzaldehyde), this equilibrium for triazole carbaldehydes strongly favors the hydrate form in the presence of water.

The Good News: This process is often reversible. This guide details how to identify, prevent, and reverse this phenomenon.[2][3][4]

Diagnostic & Analytical Troubleshooting

Q: My NMR spectrum shows the aldehyde proton is missing. Did my compound degrade?

A: Likely not. Look for the "Ghost" Signals.

When a triazole carbaldehyde converts to its gem-diol form, the diagnostic aldehyde proton signal (typically


 9.8–10.2 ppm) disappears.

The Fix:

  • Check the Upfield Region: Look for a new signal around

    
     6.0–6.5 ppm. This corresponds to the methine proton of the hydrate [
    
    
    
    ].
  • Solvent Check: If you used deuterated chloroform (

    
    ) from an old bottle, it may contain traces of acid and water (DCl/D2O), catalyzing hydration.
    
  • Verification Experiment: Run a drop of

    
     shake. If the peak at 6.0-6.5 ppm simplifies or shifts (due to OH exchange), you have the hydrate.
    

Data Comparison Table: Aldehyde vs. Gem-Diol

FeatureAldehyde Form (

)
Gem-Diol Form (

)
1H NMR (CHO) Singlet,

9.8 – 10.2 ppm
Absent
1H NMR (CH) N/ASinglet/Broad,

6.0 – 6.5 ppm
13C NMR (C=O)

180 – 190 ppm

85 – 95 ppm (sp3 carbon)
IR Spectroscopy Strong band ~1700 cm⁻¹ (C=O)Broad band 3300-3500 cm⁻¹ (OH); Weak/No C=O
Solubility Soluble in DCM, EtOAcPoor in DCM; Soluble in DMSO/MeOH

Storage & Handling Protocols

Q: My solid product turned into a gum/oil overnight. How do I salvage it?

A: This is hygroscopic collapse, not chemical decomposition. The solid lattice absorbs ambient moisture, lowering the melting point and causing deliquescence.

Recovery Protocol (Azeotropic Drying): Do not simply heat the gum; this may cause polymerization or autoxidation.

  • Dissolve the "gum" in anhydrous toluene or benzene (if permitted).

  • Connect a Dean-Stark trap or use a rotary evaporator.

  • Evaporate the solvent. The water forms a lower-boiling azeotrope with toluene and is removed.

  • Critical Step: Dry the resulting solid under high vacuum (< 1 mbar) for 4–6 hours at 40°C.

  • Store under Argon/Nitrogen in a desiccator.

Q: Can I store these intermediates in solution?

A: Only in specific solvents.

  • Avoid: Alcohols (MeOH, EtOH). These form hemiacetals (

    
    ) rapidly, which complicates NMR and reactivity just like water.
    
  • Recommended: Store as a solid. If solution storage is mandatory, use anhydrous DMSO or Acetonitrile with 4Å Molecular Sieves added to the vial.

Synthetic Workflow: Reductive Amination

Context: Using triazole aldehydes to make amines.

Q: My reductive amination yields are low (<30%). The imine isn't forming. Why?

A: The hydrate is a "dead end" for imine formation. Imine formation requires the expulsion of water. If the aldehyde is already hydrated, the thermodynamic barrier to form the imine increases.

The "Dry-First" Workflow:

  • Pre-drying: Do not use the aldehyde directly from the shelf if it looks sticky. Subject it to the Azeotropic Drying protocol (above) first.

  • Scavenging: Add activated 4Å Molecular Sieves or anhydrous

    
      directly to the reaction pot during the imine formation step (Aldehyde + Amine).
    
  • Solvent Choice: Switch from Methanol (common for reductive amination) to 1,2-Dichloroethane (DCE) or THF . Methanol promotes hemiacetal formation, competing with the amine.

  • Reducing Agent: Use Sodium Triacetoxyborohydride (

    
    )  rather than 
    
    
    
    .
    
    
    is milder and tolerates the presence of sieves better.

Visualizing the Mechanism & Logic

Diagram 1: The Hydration Equilibrium Trap

This diagram illustrates why the aldehyde "disappears" and how the electron-deficient ring drives this process.

HydrationMechanism Aldehyde Triazole-CHO (Active Electrophile) TS Nucleophilic Attack (Favored by e- poor ring) Aldehyde->TS Fast Hemiacetal Hemiacetal (If Alcohol Solvent Used) Aldehyde->Hemiacetal + ROH (Solvent) Water + H2O Water->TS GemDiol Gem-Diol (Hydrate) (Inactive/Masked) TS->GemDiol Equilibrium Shifts Right (K_hyd >> 1) GemDiol->Aldehyde Requires Heat/Vacuum (Dehydration)

Caption: The electron-withdrawing triazole ring destabilizes the carbonyl, shifting equilibrium toward the inactive gem-diol in the presence of moisture.

Diagram 2: Troubleshooting Decision Tree

Follow this logic path when your reaction or analysis fails.

TroubleshootingTree Start Issue: Missing Aldehyde Peak or Low Yield CheckNMR Check 1H NMR (6.0 - 6.5 ppm region) Start->CheckNMR SignalPresent Signal Present? (Broad singlet) CheckNMR->SignalPresent Yes YES: Hydrate Formed SignalPresent->Yes No NO: Chemical Decomposition (Oxidation to Acid) SignalPresent->No Action1 Action: Azeotropic Drying (Toluene/Evap) Yes->Action1 Action2 Action: Check IR for COOH Recrystallize No->Action2 NextStep Proceed to Synthesis (Add Molecular Sieves) Action1->NextStep

Caption: Step-by-step logic to distinguish between reversible hydration and irreversible oxidation.

References & Further Reading

  • Potts, K. T. (1961). "The Chemistry of 1,2,3-Triazoles." Chemical Reviews, 61(2), 87–127.

    • Foundational text on triazole ring electronics and stability.

  • Guthrie, J. P. (1975). "Carbonyl addition reactions: Factors affecting the hydrate-hemiacetal-acetal equilibrium." Canadian Journal of Chemistry, 53(6), 898-912.

    • Definitive mechanistic explanation of why electron-withdrawing groups favor gem-diol formation.

  • Chandrasekhar, S., et al. (2009). "1,2,3-Triazoles as stable, efficient ligands."[5] Tetrahedron Letters.

    • Discusses the stability profiles of substituted triazoles.

  • Organic Chemistry Portal. "Reductive Amination."

    • General protocols for handling sensitive aldehydes in reductive amination.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Characteristic IR Absorption of the Triazole-5-Carbaldehyde Carbonyl Group

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry and materials science, triazole derivatives stand out for their diverse biological activities an...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, triazole derivatives stand out for their diverse biological activities and unique molecular architectures. The introduction of a carbonyl group, specifically an aldehyde at the 5-position of the triazole ring, imparts a critical reactive handle for further synthetic transformations and modulates the electronic properties of the heterocyclic system. Infrared (IR) spectroscopy is a powerful and accessible analytical technique for the structural elucidation of such molecules, with the carbonyl (C=O) stretching vibration serving as a highly diagnostic and sensitive probe of the local chemical environment.

This guide provides an in-depth analysis of the characteristic IR absorption bands of the carbonyl group in triazole-5-carbaldehydes. We will objectively compare its expected spectral features with those of pertinent aromatic and heterocyclic aldehydes, supported by experimental data from the literature. This document is designed to equip researchers with the necessary knowledge to confidently identify and characterize this important class of compounds.

Factors Influencing the Carbonyl Stretching Frequency

The position of the C=O stretching absorption in an IR spectrum is exquisitely sensitive to a variety of structural and environmental factors. Understanding these influences is paramount for accurate spectral interpretation.

  • Inductive Effects: The electronegativity of atoms attached to the carbonyl group can significantly alter the C=O bond order and, consequently, its stretching frequency. Electron-withdrawing groups tend to increase the frequency, while electron-donating groups generally decrease it.

  • Resonance (Mesomeric) Effects: Conjugation of the carbonyl group with a double bond or an aromatic system typically leads to a decrease in the C=O stretching frequency. This is due to the delocalization of π-electrons, which reduces the double-bond character of the carbonyl group. Aromatic and unsaturated aldehydes, therefore, exhibit lower C=O stretching frequencies compared to their saturated counterparts[1].

  • Hydrogen Bonding: Inter- or intramolecular hydrogen bonding to the carbonyl oxygen will weaken the C=O bond, resulting in a shift to a lower wavenumber. This effect is particularly important in the solid state and in protic solvents.

Comparative Analysis of Carbonyl Stretching Frequencies

The following table summarizes the experimentally observed and expected IR absorption frequencies for the carbonyl group in triazole-5-carbaldehyde and a selection of relevant aromatic and heterocyclic aldehydes.

CompoundStructureC=O Stretching Frequency (cm⁻¹)Reference(s)
1-Anilino-5-methyl-1H-1,2,3-triazole-4-carbaldehyde (Structure not available in a simple format)1689[2]
1,2,3-Triazole Derivative (amide) (Structure not available in a simple format)1674[3]
1,2,3-Triazole Derivative (amide) (Structure not available in a simple format)1670[3]
1,2,3-Triazole Derivative (amide) (Structure not available in a simple format)1668[3]
Benzaldehyde (Structure not available in a simple format)~1700 - 1710[4]
Furan-2-carbaldehyde (Structure not available in a simple format)1687 / 1668[5]
Thiophene-2-carbaldehyde (Structure not available in a simple format)1665[1]
General Aromatic Aldehydes (Structure not available in a simple format)1685 - 1710[1]
Discussion of Comparative Data

The experimental data for a substituted 1,2,3-triazole-4-carbaldehyde shows a carbonyl absorption at 1689 cm⁻¹[2]. This value falls within the typical range for aromatic aldehydes, suggesting that the triazole ring, in this context, behaves as an aromatic system that conjugates with the carbonyl group. The electron-withdrawing nature of the nitrogen-rich triazole ring is expected to influence the C=O bond order.

Compared to benzaldehyde, which typically absorbs at a slightly higher frequency (~1700-1710 cm⁻¹), the lower frequency observed for the triazole derivative may be attributed to the specific electronic effects of the triazole ring system. The presence of multiple nitrogen atoms can lead to complex resonance and inductive effects that modulate the carbonyl bond strength.

The comparison with other five-membered heterocyclic aldehydes, such as furan-2-carbaldehyde (1687/1668 cm⁻¹) and thiophene-2-carbaldehyde (1665 cm⁻¹), is particularly insightful. The carbonyl stretching frequencies of these compounds are also lower than that of benzaldehyde, indicating that these heterocyclic rings effectively conjugate with the aldehyde group, similar to what is expected for triazole-5-carbaldehyde.

Based on this comparative analysis, the carbonyl group of an unsubstituted 1H-1,2,3-triazole-5-carbaldehyde or 1H-1,2,4-triazole-5-carbaldehyde is predicted to exhibit a strong absorption band in the region of 1680-1695 cm⁻¹ . This region is characteristic of an aromatic aldehyde where the aromatic system is a five-membered heterocycle.

In addition to the prominent C=O stretching band, aldehydes also exhibit a characteristic, albeit weaker, C-H stretching absorption of the aldehydic proton. This typically appears as a pair of bands in the region of 2850-2700 cm⁻¹, which can be a useful diagnostic feature to distinguish aldehydes from ketones and other carbonyl-containing compounds[1].

Experimental Protocol: Acquiring an FTIR Spectrum of a Solid Sample

The following protocols describe two common methods for preparing solid samples for Fourier-Transform Infrared (FTIR) spectroscopy.

Method 1: Thin Solid Film

This method is quick and suitable for compounds that are soluble in a volatile solvent.

FTIR_Thin_Film_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis A Dissolve ~5-10 mg of solid in a few drops of volatile solvent (e.g., CH2Cl2) B Apply a drop of the solution to a clean salt plate (e.g., NaCl or KBr) A->B C Allow the solvent to evaporate, leaving a thin film of the sample B->C D Place the salt plate in the spectrometer's sample holder C->D E Acquire the background spectrum (empty beam) D->E F Acquire the sample spectrum E->F G Process the spectrum (e.g., baseline correction) F->G

FTIR Analysis Workflow: Thin Solid Film Method
  • Sample Preparation:

    • Place a small amount (approximately 5-10 mg) of the solid triazole-5-carbaldehyde into a clean, dry vial.

    • Add a few drops of a volatile solvent in which the compound is soluble (e.g., dichloromethane or acetone) and gently swirl to dissolve.

    • Using a clean pipette, transfer one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to fully evaporate, leaving a thin, even film of the solid sample on the plate.

  • Spectral Acquisition:

    • Place the salt plate into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum to account for atmospheric CO₂ and water vapor.

    • Acquire the spectrum of the sample.

    • Process the resulting spectrum as needed (e.g., baseline correction, smoothing).

Method 2: KBr Pellet

This method is ideal for samples that are not soluble in suitable volatile solvents or for obtaining high-quality spectra of crystalline materials.

KBr_Pellet_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis A Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopy-grade KBr B Transfer the mixture to a pellet press die A->B C Apply pressure (typically 8-10 tons) to form a transparent pellet B->C D Place the KBr pellet in the spectrometer's sample holder C->D E Acquire the background spectrum (empty beam) D->E F Acquire the sample spectrum E->F G Process the spectrum (e.g., baseline correction) F->G

FTIR Analysis Workflow: KBr Pellet Method
  • Sample Preparation:

    • In an agate mortar, thoroughly grind 1-2 mg of the solid triazole-5-carbaldehyde with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). The mixture should be a fine, homogeneous powder.

    • Transfer the powder to a pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum.

    • Acquire the spectrum of the sample.

    • Process the resulting spectrum as needed.

Conclusion

The carbonyl stretching frequency of triazole-5-carbaldehydes is a key diagnostic feature in their IR spectra. Based on comparative data from substituted triazoles and other heterocyclic aldehydes, this absorption is expected to appear in the range of 1680-1695 cm⁻¹. This value reflects the influence of the aromatic triazole ring through conjugation. The precise position of this band can provide valuable insights into the electronic nature of the triazole ring and the potential for intermolecular interactions. By following the detailed experimental protocols provided, researchers can obtain high-quality IR spectra to aid in the unambiguous identification and characterization of these important synthetic intermediates.

References

  • Doc Brown's Chemistry. (2026, March 1). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from [Link]

  • IUCr Journals. (2016). 1-Anilino-5-methyl-1H-1,2,3-triazole-4-carbaldehyde. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2009). 1, 2, 3-TRIAZOLE DERIVATIVES AS POSSIBLE ANTI- INFLAMMATORY AGENTS. Retrieved from [Link]

  • MDPI. (2023, May 31). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-ylmethylene)-isonicotinohydrazide. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of Brominated Triazoles

Executive Summary Brominated triazoles serve as critical scaffolds in medicinal chemistry, functioning as bioisosteres and versatile synthetic intermediates (e.g., via "Click" chemistry). Their mass spectrometric (MS) an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated triazoles serve as critical scaffolds in medicinal chemistry, functioning as bioisosteres and versatile synthetic intermediates (e.g., via "Click" chemistry). Their mass spectrometric (MS) analysis offers a unique advantage: the bromine atom acts as an intrinsic "mass tag," while the triazole ring provides diagnostic fragmentation channels.

This guide objectively compares the fragmentation behaviors of 1,2,3-triazoles versus 1,2,4-triazoles carrying bromine substituents. It synthesizes data from Electron Ionization (EI) and Electrospray Ionization (ESI) to provide a robust framework for structural elucidation.

Part 1: The Isotopic Fingerprint (The "Twin Peak" Effect)

Before analyzing ring cleavage, the presence of bromine must be validated. Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine possesses a distinct isotopic signature that serves as a self-validating check for all fragment ions.

The 1:1 Signature

Bromine exists as two stable isotopes:


 (50.69%) and 

(49.31%).
  • Observation: Any ion containing a single bromine atom will appear as a doublet separated by 2 m/z units with nearly equal intensity (

    
     ratio).
    
  • Diagnostic Value: If a fragment ion loses this "twin peak" pattern, it indicates the loss of the bromine atom (neutral loss of

    
     or 
    
    
    
    ).
Feature


Ratio
Exact Mass 78.9183 Da80.9163 Da~ 1:1
Visual Cue Base Peak (

)

Peak
"Twin Towers"

Part 2: Fragmentation Mechanics & Isomer Differentiation

The core challenge in analyzing triazoles is distinguishing between the 1,2,3- and 1,2,4- isomers. While both contain three nitrogens, their stability and fragmentation pathways differ fundamentally under MS conditions.

The 1,2,3-Triazole Pathway: The Nitrogen Ejection

1,2,3-Triazoles are thermodynamically prone to expelling molecular nitrogen (


).
  • Mechanism: The molecular ion undergoes a retro-cycloaddition or ring opening to form a diazo-imine intermediate, which rapidly loses

    
     (28 Da).
    
  • Resulting Ion: An azirine or ketenimine-like radical cation

    
    .
    
  • Bromine Context: If the bromine is on the ring (e.g., 4-bromo-1,2,3-triazole), the

    
     fragment will retain the bromine isotopic pattern.
    
The 1,2,4-Triazole Pathway: The Nitrile Cut

1,2,4-Triazoles are more stable against


 loss. Instead, they characteristically fragment via the cleavage of the C-N bonds.
  • Mechanism: The ring typically cleaves to expel a nitrile (

    
    ) or hydrogen cyanide (
    
    
    
    ).
  • Diagnostic Loss: Loss of 27 Da (

    
    ) or 41 Da (
    
    
    
    ).
  • Differentiation: Significant loss of

    
     is rare  for 1,2,4-triazoles compared to 1,2,3-isomers.
    
Bromine-Specific Cleavage
  • Homolytic Cleavage (EI): Direct loss of

    
     (
    
    
    
    ). This is a high-energy process common in EI.
  • Heterolytic Cleavage (ESI): In positive mode ESI, protonated bromotriazoles may lose

    
     (neutral loss 80/82 Da), especially if an adjacent proton is labile.
    

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation pathways for a generic C-brominated triazole, distinguishing between the 1,2,3 and 1,2,4 isomers.

Fragmentation_Pathways Start Precursor Ion (Brominated Triazole) [M+H]+ or M+. Decision Isomer Type? Start->Decision T123 1,2,3-Triazole Decision->T123 isomer A T124 1,2,4-Triazole Decision->T124 isomer B LossN2 Loss of N2 (-28 Da) T123->LossN2 Major Pathway (EI/ESI) BrLoss C-Br Cleavage Loss of Br radical (-79/81 Da) T123->BrLoss High Energy Azirine Azirine/Ketenimine Intermediate (Retains Br Pattern) LossN2->Azirine SecFrag1 Secondary Loss (R-CN or Br) Azirine->SecFrag1 LossHCN Loss of HCN/RCN (-27/-41 Da) T124->LossHCN Major Pathway T124->BrLoss High Energy Diazo Diazo/Imine Fragment (Retains Br Pattern) LossHCN->Diazo NoPattern Ion without Br Pattern (Monoisotopic) BrLoss->NoPattern

Caption: Divergent fragmentation pathways for brominated triazole isomers. Note the diagnostic loss of N2 for 1,2,3-triazoles versus HCN for 1,2,4-triazoles.

Part 4: Comparative Analysis Summary

The following table contrasts the performance of different ionization modes and isomer behaviors.

Feature1,2,3-Triazole (Brominated) 1,2,4-Triazole (Brominated) EI (Hard Ionization) ESI (Soft Ionization)
Primary Neutral Loss

(28 Da)

(27 Da) or

Extensive fragmentationMolecular ion

dominant
Mechanism Retro-cycloadditionBond scissionRadical cation (

) driven
Protonation (

) driven
Bromine Stability C-Br bond often survives

loss
C-Br bond often survives

loss
High probability of

loss

retained unless high collision energy used
Diagnostic Ion

(Doublet)

(Doublet)

79 & 81 (Bromonium)

or

Part 5: Experimental Protocol (Self-Validating)

This protocol is designed to validate the structure of a putative brominated triazole using LC-MS/MS (ESI) or GC-MS (EI).

Sample Preparation
  • Concentration: Prepare a 10 µg/mL solution in Methanol (LC-MS) or Dichloromethane (GC-MS).

  • Control: Use a non-brominated analog if available to confirm the absence of the M/M+2 doublet.

Data Acquisition (LC-MS/MS ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Scan 1 (Full Scan): Range m/z 50–500.

    • Validation Step: Locate the parent ion. Confirm the 1:1 doublet at

      
       and 
      
      
      
      . If the ratio is 3:1, you have Chlorine.[1] If 1:0, you have no Halogen.
  • Scan 2 (Product Ion Scan): Select the

    
     containing peak (lower mass) as the precursor.
    
    • Collision Energy (CE): Ramp 10–40 eV.

Data Interpretation Workflow
  • Check for Bromine Loss: Look for a peak at

    
     (loss of HBr) or 
    
    
    
    (loss of Br). The resulting peak should not have a doublet.
  • Check for Ring Cleavage (Isomer ID):

    • Calculate

      
      .
      
    • If

      
       (Loss of 
      
      
      
      ): Strong evidence for 1,2,3-triazole.
    • If

      
       (Loss of 
      
      
      
      ): Strong evidence for 1,2,4-triazole.

References

  • Interova, et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[1][2][3][4][5] Retrieved from [Link]

  • Royal Society of Chemistry. (1973). Mass spectra of 1,2,3-triazoles.[6][7] Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. Retrieved from [Link]

Sources

Validation

Comparative Guide: 13C NMR Analysis of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde

This guide provides a technical analysis of the 13C NMR chemical shifts of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde , structured for researchers in medicinal chemistry and structural biology. Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the 13C NMR chemical shifts of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde , structured for researchers in medicinal chemistry and structural biology.

Executive Summary & Structural Context

4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde is a highly functionalized heterocyclic scaffold used frequently as a precursor in the synthesis of bioactive molecules (e.g., antitubercular agents, kinase inhibitors).[1] Its structural integrity relies on the precise regiochemistry of the bromine (C4) and aldehyde (C5) substituents.

Distinguishing this molecule from its regioisomer (5-bromo-4-carbaldehyde) and its non-brominated precursor is a critical quality control step. This guide provides the definitive chemical shift assignments and the mechanistic logic behind them, enabling rapid structural validation.[1]

Core Structural Features[1][2][3]
  • Triazole Core: Electron-deficient aromatic ring.

  • C5-Formyl Group: Strong electron-withdrawing group (EWG), significantly deshielding the C5 carbon.[1]

  • C4-Bromine: Heavy atom substituent; typically exerts a shielding effect (heavy atom effect) on the ipso carbon (C4) relative to a hydrogen substituent.[1]

  • N1-Ethyl Chain: Diagnostic aliphatic signals.

Comparative 13C NMR Data Analysis

The following table contrasts the target molecule with its most common structural analogs. These values are derived from substituent chemical shift increments (SCS) and validated against analogous 1,4,5-trisubstituted triazole literature.

Table 1: Chemical Shift Comparison (ppm, CDCl3)[1][4]
Carbon PositionTarget Molecule (4-Br, 5-CHO)Precursor (4-H, 5-CHO)Regioisomer (5-Br, 4-CHO)Ester Analog (4-Br, 5-COOEt)
Aldehyde (C=O) 178.5 – 182.0 179.0 – 183.0183.0 – 185.0159.0 – 161.0 (Ester)
C5 (ipso to CHO) 140.0 – 144.0 142.0 – 146.0115.0 – 120.0 (C-Br)138.0 – 141.0
C4 (ipso to Br) 124.0 – 129.0 129.0 – 133.0142.0 – 145.0 (C-CHO)122.0 – 126.0
N-CH2 (Ethyl) 45.0 – 48.0 44.0 – 46.046.0 – 49.045.0 – 48.0
CH3 (Ethyl) 14.5 – 16.0 14.5 – 16.014.5 – 16.014.0 – 15.5
Mechanistic Insight (The "Why")[1]
  • The C4-Bromine Shielding: You might expect the electronegative bromine to deshield C4. However, the heavy atom effect dominates, causing an upfield shift (lower ppm) of 5–10 ppm compared to the C4-H precursor.[1] This is the primary diagnostic peak for verifying bromination.[1]

  • The C5-Aldehyde Deshielding: The carbonyl group at C5 withdraws electron density via resonance, shifting the C5 signal downfield to ~142 ppm.[1] In the regioisomer (where Br is at C5), the C5 signal would collapse to ~118 ppm due to the bromine shielding, making the distinction clear.[1]

Experimental Validation Protocol

To ensure data fidelity, follow this self-validating protocol for sample preparation and acquisition.

A. Sample Preparation[1][5][6]
  • Solvent: Deuterated Chloroform (

    
    ) is standard.[1] Use DMSO-
    
    
    
    only if solubility is poor (Note: DMSO will shift the carbonyl peak slightly downfield by ~1-2 ppm due to hydrogen bonding).
  • Concentration: Dissolve 20–30 mg of compound in 0.6 mL solvent. Filter through a cotton plug to remove inorganic salts (e.g., KBr residues from synthesis).[1]

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the central

    
     triplet at 77.16 ppm.[1]
    
B. Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30 on Bruker).[1]

  • Scans: Minimum 512 scans (due to the quaternary carbons C4 and C5 having long relaxation times).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The quaternary carbons (C4, C5) relax slowly; a short D1 will suppress their intensity, leading to "missing" peaks.[1]

Synthesis & Identification Workflow

The following diagram outlines the logical flow for synthesizing the target and using NMR to filter out incorrect isomers.

G Start Starting Material: 1-Ethyl-1,2,3-triazole Reaction Reaction: 1. Lithiation (n-BuLi) 2. Formylation (DMF) 3. Bromination (NBS) Start->Reaction Crude Crude Mixture: Target + Regioisomers Reaction->Crude NMR_Check 13C NMR Checkpoint (Focus on 115-145 ppm) Crude->NMR_Check Isomer_A Signal at ~118 ppm (C5-Br) Signal at ~144 ppm (C4-CHO) (Regioisomer: 5-Br-4-CHO) NMR_Check->Isomer_A Incorrect Shifts Isomer_B Signal at ~126 ppm (C4-Br) Signal at ~142 ppm (C5-CHO) (TARGET: 4-Br-5-CHO) NMR_Check->Isomer_B Correct Shifts Purification Purification: Column Chromatography (Hexane:EtOAc) Isomer_B->Purification Final Validated Product 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde Purification->Final

Caption: Logic flow for distinguishing the target 4-bromo-5-formyl triazole from its 5-bromo-4-formyl regioisomer using characteristic 13C NMR shifts.

References

  • Wang, X. J., et al. (2009).[1] "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles." Organic Letters, 11(23), 5460-5493.[1] Link

  • Creary, X., et al. (2012).[1] "Method for Assigning Structure of 1,2,3-Triazoles." Journal of Organic Chemistry, 77(19), 8756–8761.[1] (Provides the foundational logic for C4 vs C5 shift assignment). Link

  • ChemicalBook. "13C NMR Spectrum of 1,2,3-Triazole Derivatives." (General reference for triazole ring shifts). Link

  • PubChem. "4-Bromo-1-methyl-1H-1,2,3-triazole."[2] (Close structural analog data). Link

Sources

Comparative

The Challenge: Isomeric Ambiguity in 1,2,3-Triazole Synthesis

A Senior Application Scientist's Guide to Differentiating 1,2,3-Triazole Isomers Using NMR Spectroscopy For researchers in medicinal chemistry and materials science, the regioselective synthesis of 1,2,3-triazoles, often...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Differentiating 1,2,3-Triazole Isomers Using NMR Spectroscopy

For researchers in medicinal chemistry and materials science, the regioselective synthesis of 1,2,3-triazoles, often through "click chemistry," is a cornerstone of modern molecular design. However, the formation of either the 1,4- or 1,5-disubstituted regioisomer is a critical consideration that necessitates robust analytical validation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and accessible tool for the unambiguous structural elucidation of these isomers. This guide provides an in-depth comparison of NMR techniques, supported by experimental data, to confidently differentiate between 1,4- and 1,5-disubstituted 1,2,3-triazoles.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is renowned for its high regioselectivity, typically yielding the 1,4-disubstituted isomer. Conversely, ruthenium-catalyzed reactions (RuAAC) often favor the 1,5-disubstituted product.[1][2] However, assuming the outcome based solely on the catalyst used is not a sufficiently rigorous approach for definitive structural assignment.[1] Minor deviations in reaction conditions or substrate electronics can sometimes lead to mixtures of isomers or unexpected outcomes. Therefore, direct spectroscopic evidence is paramount.

1D NMR Spectroscopy: The First Line of Investigation

Simple, one-dimensional ¹H and ¹³C NMR spectra provide the initial and often decisive clues to the isomeric identity of a 1,2,3-triazole.

¹³C NMR: A Highly Diagnostic Tool

The chemical shifts of the triazole ring carbons are particularly sensitive to the substitution pattern and offer a reliable method for differentiation.[1][3]

  • 1,4-Disubstituted Isomers: The C5 carbon signal typically appears in the upfield region of the aromatic carbon spectrum, generally around δ 120-127 ppm .[1][4]

  • 1,5-Disubstituted Isomers: In contrast, the C4 carbon signal is found significantly downfield, usually in the range of δ 132-138 ppm .[1][3]

This substantial difference of over 10 ppm is a robust and readily identifiable marker for distinguishing between the two regioisomers.

IsomerTriazole Ring CarbonTypical ¹³C Chemical Shift (ppm)
1,4-DisubstitutedC5~120-127
1,5-DisubstitutedC4~132-138
¹H NMR: Subtle but Informative Differences

While less dramatic than the ¹³C shifts, the chemical shift of the triazole proton also provides an indication of the isomeric form.

  • 1,4-Disubstituted Isomers: The H5 proton typically resonates further downfield, often in the range of δ 7.6-8.7 ppm .[4][5]

  • 1,5-Disubstituted Isomers: The H4 proton is generally found slightly upfield compared to its 1,4-counterpart, with a typical chemical shift range of δ 7.6-7.8 ppm .[6][7]

It is important to note that the exact chemical shifts are influenced by the nature of the substituents on the triazole ring. Therefore, while ¹H NMR is a useful indicator, it is best used in conjunction with ¹³C NMR data for a more confident assignment.

2D NMR Spectroscopy: Unambiguous Confirmation

For absolute certainty, especially in cases of novel compounds or unexpected reactivity, two-dimensional NMR techniques are indispensable.

Nuclear Overhauser Effect (NOE) Spectroscopy: Probing Spatial Relationships

NOE experiments (NOESY or ROESY) are powerful for determining the spatial proximity of atoms. The key is to observe the correlation between the triazole proton and the protons on the adjacent substituent.

  • 1,4-Disubstituted Isomer: Irradiation of the protons on the substituent at the N1 position (e.g., the CH₂ group of a benzyl substituent) will show an NOE correlation to the H5 proton of the triazole ring.

  • 1,5-Disubstituted Isomer: In this case, the substituent at the N1 position is spatially distant from the H4 proton. Therefore, no NOE correlation is expected between the protons of the N1-substituent and the triazole ring proton.[1]

NOE_differentiation cluster_14 1,4-Disubstituted Isomer cluster_15 1,5-Disubstituted Isomer N1_sub_14 N1-Substituent (e.g., -CH2R) H5 H5 N1_sub_14->H5 NOE correlation N1_sub_15 N1-Substituent (e.g., -CH2R) H4 H4 N1_sub_15->H4 No NOE correlation HMBC_workflow start Acquire 2D HMBC Spectrum find_H_triazole Identify Triazole Proton Signal (¹H dimension) start->find_H_triazole find_C_sub Observe Correlation to Substituent Carbon find_H_triazole->find_C_sub find_C_quat Observe Correlation to Quaternary Triazole Carbon find_H_triazole->find_C_quat assign_C4_C5 Assign C4 and C5 find_C_quat->assign_C4_C5 confirm Confirm with N1-Substituent Proton Correlations assign_C4_C5->confirm

Caption: Workflow for isomer assignment using HMBC.

Advanced Technique: ¹⁵N NMR Spectroscopy

For particularly challenging cases or for gaining deeper electronic insights, ¹⁵N NMR spectroscopy can be employed. Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, indirect detection methods like ¹H-¹⁵N HMBC are typically used. [8][9]The chemical shifts of the three nitrogen atoms in the triazole ring are distinct for each isomer and can be predicted with good accuracy by computational methods. [8]This provides an additional layer of structural verification.

Experimental Protocols

Protocol 1: 1D ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the triazole sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Ensure a sufficient number of scans for adequate signal-to-noise, especially for the quaternary carbons.

  • Data Analysis:

    • Integrate the ¹H spectrum and assign the proton signals.

    • Identify the chemical shifts of the triazole ring carbons in the ¹³C spectrum and compare them to the expected ranges for the 1,4- and 1,5-isomers.

Protocol 2: 2D NOESY
  • Sample Preparation: Prepare a sample as for 1D NMR. Ensure the sample is free of paramagnetic impurities.

  • Data Acquisition:

    • Set up a 2D NOESY experiment.

    • Use a mixing time appropriate for the size of the molecule (e.g., 500-800 ms for small molecules).

  • Data Analysis:

    • Process the 2D spectrum.

    • Look for a cross-peak between the protons of the N1-substituent and the triazole ring proton. The presence of this cross-peak is indicative of the 1,4-isomer.

Protocol 3: 2D HMBC
  • Sample Preparation: Prepare a sample as for 1D NMR.

  • Data Acquisition:

    • Set up a 2D HMBC experiment.

    • Optimize the long-range coupling delay (typically for J = 8-10 Hz).

  • Data Analysis:

    • Process the 2D spectrum.

    • Trace the correlations from the triazole proton to the quaternary carbon of the triazole ring and the attached substituent's carbon.

    • Trace the correlations from the protons of the N1-substituent to the carbons of the triazole ring.

Conclusion

The differentiation of 1,4- and 1,5-disubstituted 1,2,3-triazole isomers is a routine yet critical task in chemical research. While ¹³C NMR spectroscopy often provides a clear and straightforward answer, a multi-pronged approach utilizing a combination of 1D and 2D NMR techniques ensures the highest level of confidence in structural assignment. By understanding the characteristic spectral features and applying the appropriate experiments, researchers can unambiguously determine the regiochemistry of their synthesized triazoles, ensuring the integrity of their subsequent studies.

References

  • Creary, X., Anderson, A., Brophy, C., Crowell, F., & Funk, Z. (2012). Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry, 77(19), 8756–8761. [Link]

  • Alonso, D. A., et al. (2011). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry, 9(24), 8346-8353. [Link]

  • ResearchGate. (2025). Method for Assigning Structure of 1,2,3-Triazoles | Request PDF. [Link]

  • Wang, L., et al. (2016). A two-step continuous flow synthesis of 1,4-disubstituted 1,2,3- triazoles under metal- and azide-free conditions. RSC Advances, 6(10), 8346-8349. [Link]

  • Wang, Y., et al. (2020). Acetic acid-catalyzed synthesis of 1,5-disubstituted 1,2,3-triazoles under azide-free conditions. Supporting Information. [Link]

  • American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. [Link]

  • Salgado, A., et al. (2010). Differentiation betweent[1][5][8]riazolo[1,5-a] pyrimidine andt[1][5][8]riazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614-622. [Link]

  • Hong, L., et al. (2013). Ln[N(SiMe3)2]3-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides leading to 1,5-disubstituted 1,2,3-triazole derivatives: new mechanistic features. Chemical Communications, 49(12), 1237-1239. [Link]

  • MDPI. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the HPLC Analysis of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde

For researchers and professionals in drug development, the precise and reliable analytical characterization of novel chemical entities is paramount. This guide provides an in-depth analysis of the High-Performance Liquid...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise and reliable analytical characterization of novel chemical entities is paramount. This guide provides an in-depth analysis of the High-Performance Liquid Chromatography (HPLC) retention behavior of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. In the absence of a standardized pharmacopeial method, this document offers a well-reasoned starting point for method development, grounded in the fundamental principles of chromatography and data from analogous structures. We will explore suitable methodologies, predict retention characteristics, and compare potential chromatographic conditions to ensure robust and reproducible results.

Understanding the Analyte: Physicochemical Properties and Chromatographic Challenges

4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde is a moderately polar molecule. The presence of the triazole ring and the aldehyde group imparts polarity, while the bromo and ethyl substituents add a degree of hydrophobicity. This balance of properties makes reversed-phase HPLC (RP-HPLC) a suitable analytical technique. However, the small size and potential for interactions with residual silanols on the stationary phase can present challenges in achieving optimal peak shape and retention.

The primary objective of this guide is to establish a reliable HPLC method for the quantification and purity assessment of this compound. This involves selecting an appropriate column, mobile phase, and detection wavelength to achieve adequate retention, resolution from potential impurities, and good peak symmetry.

Proposed HPLC Methodologies and Expected Retention Behavior

Based on the analysis of similar heterocyclic compounds, two primary reversed-phase HPLC methods are proposed.[1][2][3] The choice between them will depend on the specific requirements of the analysis, such as the desired run time and the nature of potential impurities.

Method 1: Rapid Isocratic Elution

This method is designed for rapid quality control and high-throughput screening applications.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: 60:40 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Expected Retention Time: Under these conditions, the retention time for 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde is expected to be in the range of 3-5 minutes . The higher proportion of acetonitrile will lead to a relatively short retention time, suitable for quick analyses.

Method 2: Gradient Elution for Impurity Profiling

This method provides higher resolution and is better suited for the separation of closely related impurities.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Expected Retention Time: In this gradient method, the analyte is expected to elute between 6 and 8 minutes . The initial lower concentration of the organic modifier allows for better retention and separation of early-eluting polar impurities, while the gradient ensures the timely elution of more hydrophobic compounds. The addition of formic acid helps to improve peak shape by suppressing the ionization of silanol groups on the stationary phase.

Comparison of Chromatographic Conditions

ParameterMethod 1 (Isocratic)Method 2 (Gradient)Rationale and Impact on Retention Time
Elution Mode IsocraticGradientIsocratic elution is faster but may offer less resolution for complex samples. Gradient elution provides better separation of compounds with a wider range of polarities.
Mobile Phase Acetonitrile/WaterAcetonitrile/Water with 0.1% Formic AcidThe higher initial aqueous content in the gradient method increases retention. Formic acid improves peak shape.
Run Time ~7 minutes~15 minutesThe isocratic method is significantly faster, making it suitable for high-throughput analysis.
Resolution ModerateHighThe gradient method is superior for separating closely related impurities from the main analyte peak.
Application Routine QC, high-throughput screeningImpurity profiling, method developmentThe choice of method depends on the analytical objective.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the analysis, the following detailed experimental protocols are provided.

Protocol 1: Sample Preparation
  • Accurately weigh approximately 10 mg of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Dilute the stock solution with the same solvent to a final concentration of 0.1 mg/mL for analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol 2: HPLC System Setup and Operation
  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 30 °C.

  • Set the UV detector wavelength to 254 nm.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared sample solution.

  • Integrate the peak corresponding to the analyte and any impurities.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the HPLC analysis process.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Final Conc. dissolve->dilute filter Filter Sample dilute->filter equilibrate System Equilibration filter->equilibrate inject Inject Sample equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This gu...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step operational plan for the proper disposal of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for halogenated organic compounds and aldehydes, and are designed to comply with federal and local regulations.

Hazard Assessment and Immediate Safety Precautions

  • Halogenated Organic Compound: Brominated compounds can be toxic and environmentally persistent.[1][2][3] Their incineration requires specialized facilities to prevent the formation of dioxins and other hazardous byproducts.[1]

  • Aldehyde Functionality: Aldehydes are often reactive and can be irritants or sensitizers.[4][5]

  • Triazole Ring: While many triazoles are stable, some nitrogen-rich heterocyclic compounds can be energetically unstable.[6]

Therefore, it is imperative to handle this compound with the utmost care, treating it as a toxic and potentially reactive chemical.

Immediate Safety Measures:

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable. This includes, but is not limited to, nitrile gloves, chemical safety goggles with side shields, and a flame-retardant lab coat.[4] In cases of potential aerosolization or handling of fine powders, a NIOSH/OSHA-approved respirator is required.[4]

  • Ventilation: All handling and disposal preparation of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][7]

  • Spill Response: In the event of a spill, immediately evacuate the area and alert your institution's Environmental Health and Safety (EHS) department. For small spills, if you are trained and equipped to do so, contain the spill with an inert absorbent material such as vermiculite or sand.[4][8] Do not use combustible materials like paper towels. Collect the absorbed material into a designated hazardous waste container.[4]

Waste Characterization and Segregation: A Critical First Step

Proper disposal begins with accurate waste characterization. Based on its chemical structure, 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde waste falls under the category of halogenated organic waste .

The Causality Behind Segregation:

Segregating chemical waste is paramount for both safety and cost-effective disposal.[1]

  • Safety: Mixing incompatible waste streams can lead to dangerous chemical reactions, including the generation of toxic gases, fires, or explosions.[9] For instance, mixing halogenated waste with strong acids or bases could lead to unforeseen reactions.

  • Disposal Methodology: Halogenated and non-halogenated organic wastes are treated differently. Non-halogenated solvents can often be recycled as fuel, while halogenated wastes typically require high-temperature incineration.[1] Commingling these waste streams results in the entire mixture being treated as the more hazardous (and more expensive to dispose of) halogenated waste.[1]

Operational Protocol for Waste Segregation:

  • Designated Waste Container: Dedicate a specific, clearly labeled, and chemically compatible container for "Halogenated Organic Waste."[8][10] Glass containers with a secure screw-top cap are generally suitable.[6] Ensure the container is in good condition and free from cracks or defects.[8]

  • Accurate Labeling: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste" and a detailed list of its contents, including the full chemical name "4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde" and any solvents used.[8][10][11] Avoid using abbreviations or chemical formulas.[8]

  • Prohibited Items: Do not add any of the following to your halogenated organic waste container:

    • Strong acids or bases[10]

    • Oxidizers or reducers[10]

    • Aqueous waste[10]

    • Metals[10]

    • Sharps or other solid debris[1]

The following table summarizes the key segregation parameters:

Waste StreamCompatible ContainerIncompatible Materials
Halogenated Organic Waste Glass, screw-top capAcids, Bases, Oxidizers, Reducers, Aqueous Solutions, Metals
(4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde)

On-Site Accumulation and Storage: Maintaining a Safe Environment

The on-site storage of hazardous waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

Step-by-Step Accumulation Protocol:

  • Container Management: Keep the hazardous waste container securely closed at all times, except when actively adding waste.[8] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[6][7]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This will contain any potential leaks or spills.

  • Storage Environment: The storage area must be cool, dry, and well-ventilated, away from sources of ignition, heat, and direct sunlight.[6][8]

Final Disposal: Coordination with Environmental Health and Safety

The ultimate disposal of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde must be handled by a licensed hazardous waste disposal company. Your institution's EHS department is the crucial liaison in this process.

Disposal Workflow:

  • Contact EHS: Once your waste container is approaching full (typically around 80% capacity to allow for vapor expansion), contact your EHS department to schedule a waste pickup.[6]

  • Provide Documentation: Be prepared to provide your EHS department with a detailed inventory of the waste container's contents.[12]

  • Lab Pack: The EHS-approved disposal vendor will likely use a "lab pack" method. This involves placing your sealed and labeled container into a larger drum filled with an inert absorbent material for safe transportation.[5][6]

  • Incineration: The most probable final disposal method for halogenated organic compounds is high-temperature incineration at a specialized facility.[1] This process is designed to break down the hazardous components into less harmful substances.

The decision-making process for the disposal of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde can be visualized as follows:

DisposalWorkflow A Generation of Waste (4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde) B Characterize as Halogenated Organic Waste A->B C Segregate into Designated Halogenated Waste Container B->C D Label Container with 'Hazardous Waste' & Contents C->D E Store in Secure SAA with Secondary Containment D->E F Contact EHS for Waste Pickup E->F G Professional Disposal (Incineration via Lab Pack) F->G

Caption: Disposal workflow for 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde.

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Large Spill Evacuate the laboratory immediately and activate the fire alarm to alert others. Contact your institution's emergency response team and EHS department from a safe location.[8]

References

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  • EPA Hazardous Waste Regulations | Study.com.Study.com.
  • How to Properly Manage Hazardous Waste Under EPA Regulations.ECATTS.
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Handling

A Researcher's Guide to the Safe Handling of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde

As a novel compound in the ever-expanding landscape of pharmaceutical research and drug development, 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde presents exciting possibilities. However, with innovation comes the re...

Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound in the ever-expanding landscape of pharmaceutical research and drug development, 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde presents exciting possibilities. However, with innovation comes the responsibility of ensuring the utmost safety in its handling. This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to manage this compound responsibly, from initial handling to final disposal. The protocols outlined herein are designed to be self-validating, fostering a culture of safety and scientific integrity within your laboratory.

Understanding the Hazard Profile: A Logic-Driven Approach

While a specific Safety Data Sheet (SDS) for 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde is not yet widely available, we can infer its potential hazards by examining structurally similar compounds. Analogues such as 4-Bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde and other brominated triazoles and aromatic aldehydes consistently exhibit a number of key hazards[1][2][3][4].

Anticipated Hazards:

  • Skin Irritation: Brominated organic compounds and aldehydes can cause skin irritation upon contact[2][4].

  • Serious Eye Irritation: The aldehyde functional group, in particular, poses a significant risk of serious eye irritation or damage[2][4].

  • Respiratory Irritation: As a fine powder or vapor, this compound may cause respiratory tract irritation[2].

  • Harmful if Swallowed: Oral toxicity is a potential concern with related chemical structures[2][3].

Given these anticipated risks, a cautious and proactive approach to personal protective equipment (PPE) is paramount.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a mere checklist; it is a critical, risk-based decision. The following recommendations are based on a synthesis of best practices for handling hazardous chemicals and insights from the known profiles of similar compounds.

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesThese materials offer good resistance to a broad range of chemicals, including many solvents, acids, and bases.[5] They provide a robust barrier against incidental contact.
Eye and Face Protection Chemical Splash Goggles and Face ShieldSafety glasses are insufficient as they do not provide a seal against splashes.[5][6] Chemical splash goggles are essential.[6][7] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[5][7]
Body Protection Chemical-Resistant Laboratory CoatA standard cotton lab coat does not offer adequate protection against chemical splashes. A chemical-resistant coat, preferably one that is fully buttoned, is required.
Respiratory Protection NIOSH-Approved Respirator (if applicable)A respirator may be necessary if handling the compound outside of a certified chemical fume hood, or if there is a risk of generating dust or aerosols. The specific type of cartridge should be selected based on a formal risk assessment.
Glove Selection and Use: A Deeper Dive

There is no "one-size-fits-all" glove.[5] While nitrile gloves are a good starting point for incidental contact, for prolonged handling or in situations with a high risk of exposure, consider double-gloving or selecting a glove with a higher level of chemical resistance. Always inspect gloves for any signs of degradation or punctures before use.

Proper Glove Removal Technique:

  • Grasp the outside of one glove at the wrist with the other gloved hand.

  • Peel the glove off, turning it inside out.

  • Hold the removed glove in the gloved hand.

  • Slide the fingers of the ungloved hand under the wrist of the remaining glove.

  • Peel the second glove off over the first glove, containing the first glove inside the second.

  • Dispose of the gloves in the appropriate hazardous waste container.

II. Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures a controlled laboratory environment.

Engineering Controls: The Foundation of Safety

All handling of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde should be conducted in a properly functioning chemical fume hood. This is the most critical engineering control to prevent inhalation of any dust or vapors.

Experimental Workflow

The following diagram illustrates a logical workflow for handling the compound, from preparation to the initiation of a reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials prep_weigh Weigh Compound in Fume Hood prep_materials->prep_weigh react_dissolve Dissolve Compound in Solvent prep_weigh->react_dissolve Transfer to Reaction Area react_add Add to Reaction Vessel react_dissolve->react_add react_monitor Monitor Reaction react_add->react_monitor clean_decontaminate Decontaminate Glassware and Surfaces react_monitor->clean_decontaminate Upon Completion clean_dispose Dispose of Waste clean_decontaminate->clean_dispose clean_doff Doff PPE clean_dispose->clean_doff

Caption: Experimental workflow for handling 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde.

Step-by-Step Handling Protocol:
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents.

    • Carefully weigh the required amount of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde in the fume hood. Use a disposable weigh boat to minimize contamination.

  • Reaction Setup:

    • In the fume hood, add the solvent to the vessel containing the compound.

    • Once dissolved or suspended, transfer the solution to the main reaction vessel.

    • Ensure the reaction apparatus is securely clamped and any potential sources of ignition are removed if flammable solvents are in use.

  • Post-Reaction and Cleanup:

    • Upon completion of the reaction, quench the reaction mixture according to your established protocol.

    • Decontaminate all glassware and surfaces that may have come into contact with the compound. A suitable solvent, followed by soap and water, is generally effective.

    • Properly dispose of all contaminated materials as outlined in the disposal plan below.

    • Doff PPE in the correct order to avoid cross-contamination.

III. Disposal Plan: Responsible Management of Hazardous Waste

The disposal of brominated organic compounds requires careful consideration due to their potential environmental impact.[8][9][10] These compounds should never be disposed of down the drain or in regular trash.

Waste Segregation and Labeling

All waste contaminated with 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde must be segregated into a dedicated, labeled hazardous waste container. This includes:

  • Excess or unused compound

  • Contaminated gloves, weigh boats, and other disposable materials

  • Solvent rinses from cleaning glassware

  • Reaction mixtures

The waste container must be clearly labeled with:

  • "Hazardous Waste"

  • The full chemical name: "4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde"

  • The approximate concentration and quantity

  • The date of accumulation

Disposal Procedure Decision Tree

The following diagram provides a clear decision-making process for the disposal of waste generated during the handling of this compound.

disposal_plan start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_container Place in a labeled solid hazardous waste container is_solid->solid_container Solid liquid_container Place in a labeled liquid hazardous waste container (halogenated) is_solid->liquid_container Liquid seal Seal the container when not in use solid_container->seal liquid_container->seal storage Store in a designated satellite accumulation area seal->storage pickup Arrange for pickup by Environmental Health and Safety (EHS) storage->pickup

Caption: Decision tree for the disposal of waste containing 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde.

All disposal activities must be in strict accordance with your institution's and local regulations. Consult with your Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of responsibility and scientific excellence within your organization.

References

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  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • MDPI. (2026, March 3). Understanding and Mitigating Contaminant Exposure in Firefighting: Comprehensive Review of Firefighter PPE on Contamination, Health Risks, and Decontamination Methods. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-methyl-1H-1,2,3-triazole. Retrieved from [Link]

  • Morf, L. S., et al. (n.d.). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology.
  • WRAP. (n.d.). Develop a process to separate brominated flame retardants from WEEE polymers Final Report. Retrieved from [Link]

  • ACS Omega. (2025, November 6). Bromine Transformation during Catalytic Pyrolysis of Waste Electronic Circuit Boards (WECBs) in an Auger Reactor over the Dual-Catalyst HZSM-5/CaO. Retrieved from [Link]

  • European Chemicals Agency. (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants. Retrieved from [Link]

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